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  • Product: N-(4-Azepanyl)-N-phenylamine dihydrochloride
  • CAS: 2203716-42-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Azepanyl)-N-phenylamine dihydrochloride

Foreword: A Proactive Approach to API Characterization In the landscape of modern drug development, a comprehensive understanding of an active pharmaceutical ingredient's (API) physicochemical properties is not merely a...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Proactive Approach to API Characterization

In the landscape of modern drug development, a comprehensive understanding of an active pharmaceutical ingredient's (API) physicochemical properties is not merely a regulatory requirement; it is the very foundation upon which a successful therapeutic product is built.[][2] These intrinsic characteristics govern an API's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile within the human body. This guide provides a detailed framework for the systematic evaluation of a novel API, using N-(4-Azepanyl)-N-phenylamine dihydrochloride as a representative case study. As specific experimental data for this compound is not extensively published, this document serves as both a technical guide to the necessary analytical protocols and a whitepaper on the strategic importance of each physicochemical parameter. The methodologies described herein are grounded in established scientific principles and regulatory expectations, ensuring a self-validating and robust approach to API characterization.[3][4]

Chemical Identity and Structure

The initial and most critical step in physicochemical characterization is the unambiguous confirmation of the API's chemical structure and identity.[5][6] All subsequent data is predicated on the certainty of the molecular entity under investigation.

1.1 Molecular Structure

N-(4-Azepanyl)-N-phenylamine dihydrochloride is a dihydrochloride salt of a parent molecule containing an azepane ring linked to a phenylamine moiety. The dihydrochloride form suggests the presence of two basic nitrogen centers that are protonated.

1.2 Key Identifiers

A summary of the fundamental identifiers for N-(4-Azepanyl)-N-phenylamine dihydrochloride is presented below.

IdentifierValue
Chemical Name N-(4-Azepanyl)-N-phenylamine dihydrochloride
CAS Number 2203716-42-9[7]
Molecular Formula C₁₂H₁₈N₂ · 2HCl
Molecular Weight 263.21 g/mol

1.3 Structural Confirmation

While the above identifiers are crucial for documentation, experimental confirmation of the structure is paramount. This is typically achieved through a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the elucidation of the molecular skeleton and the position of protons.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can further confirm its structure.

  • Elemental Analysis: Quantifies the percentage of Carbon, Hydrogen, and Nitrogen, which should align with the theoretical values calculated from the molecular formula.

Fundamental Physicochemical Properties

This section details the core physicochemical properties that have a direct and profound impact on the formulation and biopharmaceutical performance of an API.

2.1 Appearance

A qualitative description of the physical state and color of the API is the most basic, yet essential, specification. Any variation in appearance from batch to batch can be an early indicator of instability or impurities.

PropertyDescription
Appearance White to off-white crystalline solid (Expected)

2.2 Solubility Profile

Solubility is a critical determinant of a drug's dissolution rate and, consequently, its bioavailability, particularly for orally administered dosage forms.[][8] A comprehensive solubility profile should be established across a range of physiologically relevant media.

2.2.1 Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility method is a gold-standard technique to determine the saturation solubility of a compound.

Objective: To determine the concentration of N-(4-Azepanyl)-N-phenylamine dihydrochloride in a saturated solution of a given solvent at a constant temperature.

Methodology:

  • Preparation: Add an excess amount of the API to a series of vials, each containing a different solvent (e.g., purified water, 0.1 N HCl, phosphate buffers at pH 4.5, 6.8, and 7.4).

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Filtration: After equilibration, allow the excess solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]

2.2.2 Data Presentation: Solubility of N-(4-Azepanyl)-N-phenylamine dihydrochloride

Solvent/MediumTemperature (°C)Solubility (mg/mL)
Purified Water25(To be determined)
0.1 N HCl (pH 1.2)37(To be determined)
Acetate Buffer (pH 4.5)37(To be determined)
Phosphate Buffer (pH 6.8)37(To be determined)
Phosphate Buffer (pH 7.4)37(To be determined)

2.2.3 Workflow for Solubility Determination

G Workflow for Equilibrium Solubility Determination A Add excess API to solvent vials B Equilibrate with agitation (Constant Temperature, 24-48h) A->B C Allow excess solid to settle B->C D Withdraw supernatant C->D E Filter through 0.45 µm syringe filter D->E F Analyze filtrate by validated HPLC-UV method E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for determining the solubility of a solid in an organic solvent.

2.3 Dissociation Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. For an ionizable drug like N-(4-Azepanyl)-N-phenylamine dihydrochloride, the pKa values are critical for predicting its solubility, absorption, and distribution in different parts of the body with varying pH levels.

2.3.1 Experimental Protocol: Potentiometric Titration

Objective: To determine the pKa value(s) of N-(4-Azepanyl)-N-phenylamine dihydrochloride by measuring the change in pH upon titration with a standardized acid or base.

Methodology:

  • Dissolution: Dissolve an accurately weighed amount of the API in a suitable solvent (e.g., water or a water-methanol mixture).

  • Titration: Titrate the solution with a standardized solution of NaOH (for an acidic compound) or HCl (for a basic compound) while continuously monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region(s) in the titration curve.

2.3.2 Data Presentation: pKa of N-(4-Azepanyl)-N-phenylamine dihydrochloride

pKaAssignment
pKa₁: (To be determined)(e.g., Azepane nitrogen)
pKa₂: (To be determined)(e.g., Phenylamine nitrogen)

Solid-State and Thermal Properties

The solid-state properties of an API can significantly influence its stability, manufacturability, and bioavailability.[6]

3.1 Melting Point and Thermal Analysis

The melting point is a key indicator of purity. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) provide more detailed information about the thermal behavior of the API.[5]

3.1.1 Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal events of N-(4-Azepanyl)-N-phenylamine dihydrochloride.

Methodology:

  • Sample Preparation: Accurately weigh a small amount (2-5 mg) of the API into an aluminum DSC pan and seal it.

  • Analysis: Place the sample pan and an empty reference pan into the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Interpretation: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic peak on the resulting thermogram corresponds to the melting of the sample.

3.1.2 Data Presentation: Thermal Properties of N-(4-Azepanyl)-N-phenylamine dihydrochloride

ParameterValue
Melting Point (Onset) (To be determined) °C
Melting Point (Peak) (To be determined) °C
Enthalpy of Fusion (ΔH) (To be determined) J/g

3.1.3 Workflow for DSC Analysis

G Workflow for DSC Analysis A Accurately weigh 2-5 mg of API into DSC pan B Hermetically seal the pan A->B C Place sample and reference pans into DSC cell B->C D Heat at a constant rate (e.g., 10 °C/min) under N₂ purge C->D E Record heat flow vs. temperature D->E F Analyze thermogram to determine melting point and enthalpy E->F

Caption: General workflow for performing DSC analysis on an API.

3.2 Solid-State Characterization (X-Ray Powder Diffraction - XRPD)

XRPD is a powerful technique for determining whether a compound is crystalline or amorphous and for identifying different polymorphic forms. Polymorphs can have different solubilities and stabilities, making this a critical characterization step.[6]

3.2.1 Experimental Protocol: XRPD

Objective: To obtain the XRPD pattern of N-(4-Azepanyl)-N-phenylamine dihydrochloride to characterize its solid state.

Methodology:

  • Sample Preparation: A small amount of the API powder is gently packed into a sample holder.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays at various angles (2θ). The instrument records the angles at which the X-rays are diffracted by the crystalline lattice of the sample.

  • Analysis: A plot of diffracted intensity versus 2θ angle is generated. A crystalline solid will produce a unique pattern of sharp peaks, while an amorphous solid will produce a broad halo.

Conclusion

The physicochemical properties of N-(4-Azepanyl)-N-phenylamine dihydrochloride, as outlined in this guide, represent the foundational knowledge required for its successful development as a potential therapeutic agent. A thorough understanding of its solubility, pKa, thermal behavior, and solid-state characteristics is indispensable for rational formulation design, process development, and for ensuring consistent product quality and performance.[11][12] The experimental protocols detailed herein provide a robust framework for obtaining this critical data in a scientifically sound and regulatory-compliant manner.

References

  • NETZSCH Analyzing & Testing. (n.d.). API Characterization. Retrieved from [Link]

  • Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs. Retrieved from [Link]

  • Panzade, P. S., & Shendarkar, G. R. (2023, March 28). Modification of Physicochemical Properties of Active Pharmaceutical Ingredient by Pharmaceutical Co-Crystals. IntechOpen. Retrieved from [Link]

  • SlideShare. (n.d.). Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.pptx. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Analytical Methods. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2009). ICH Harmonised Tripartite Guideline Pharmaceutical Development Q8(R2). Retrieved from [Link]

  • International Conference on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products. (n.d.). VICH GL8: PHARMACEUTICAL DEVELOPMENT. Retrieved from [Link]

  • National Institute of Health Sciences. (n.d.). DEVELOPMENT AND MANUFACTURE OF DRUG SUBSTANCES (CHEMICAL ENTITIES AND BIOTECHNOLOGICAL/BIOLOGICAL ENTITIES). Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 15). N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Elucidation of N-(4-Azepanyl)-N-phenylamine Dihydrochloride: A Comprehensive Technical Guide

Executive Summary & Chemical Context The structural validation of small-molecule pharmacophores is a critical bottleneck in preclinical drug development. N-(4-Azepanyl)-N-phenylamine dihydrochloride (CAS: 2203716-42-9)[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The structural validation of small-molecule pharmacophores is a critical bottleneck in preclinical drug development. N-(4-Azepanyl)-N-phenylamine dihydrochloride (CAS: 2203716-42-9)[1], a derivative of the free base N-Phenylazepan-4-amine (CAS: 74134-07-9)[2], is a highly versatile building block featuring a flexible seven-membered azepane ring substituted with a phenylamino group.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic elucidation (NMR, FT-IR, and HRMS) of this compound. As a dihydrochloride salt, both the secondary aliphatic amine (azepane ring) and the secondary aromatic amine (aniline derivative) are protonated. This dual-protonation state significantly alters the electronic environment of the molecule, demanding specific analytical strategies and solvent choices to accurately resolve its structural features[3].

Analytical Workflows & Self-Validating Protocols

To ensure uncompromising scientific integrity, the spectroscopic characterization of N-(4-Azepanyl)-N-phenylamine dihydrochloride must follow a self-validating analytical workflow.

Workflow A Sample Prep (Dihydrochloride Salt) B NMR Spectroscopy (DMSO-d6, 400 MHz) A->B C FT-IR Spectroscopy (ATR Mode) A->C D LC-HRMS (ESI+, Q-TOF) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Fig 1. Multi-modal analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Protocol
  • Desiccation: Lyophilize the sample for 12 hours. Causality: The dihydrochloride salt is highly hygroscopic; trace atmospheric water will introduce a broad peak at ~3.3 ppm in DMSO, obscuring the critical azepane ring protons.

  • Solvation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is strictly required over CDCl3. The high polarity of the salt renders it insoluble in chloroform, and DMSO effectively disrupts strong intermolecular hydrogen bonding, yielding sharp, highly resolved resonances.

  • Acquisition: Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 1024 scans) at 298 K.

  • Self-Validation (D₂O Exchange): Add 2 drops of D₂O to the NMR tube, invert 5 times, and re-acquire the ¹H spectrum. The immediate disappearance of the broad signals at δ 9.0–10.0 ppm mathematically validates their assignment as exchangeable ammonium/anilinium protons, ruling out structural isomers.

FT-IR (ATR) Protocol
  • Sampling: Place 2-3 mg of the solid powder directly onto a diamond Attenuated Total Reflectance (ATR) crystal.

  • Causality of Technique: ATR is chosen over traditional KBr pelleting to prevent halide exchange (chlorides swapping with bromides) and to avoid moisture absorption during the high-pressure pelleting process, which artificially broadens the critical N-H stretching region.

LC-HRMS Protocol
  • Ionization Prep: Prepare a 1 µg/mL solution in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, maximizing the abundance of the[M+H]⁺ precursor ion in positive Electrospray Ionization (ESI+) mode.

  • Self-Validation (MS/MS): Isolate the precursor ion and subject it to Collision-Induced Dissociation (CID). The detection of specific neutral losses cross-validates the connectivity of the distinct ring systems.

Spectroscopic Data & Elucidation

Nuclear Magnetic Resonance (NMR) Analysis

Protonation of the nitrogen atoms induces a strong electron-withdrawing effect, shifting adjacent protons downfield compared to the free base. The azepane ring, being a flexible seven-membered system, presents as complex multiplets due to rapid conformational interconversion at room temperature.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)

Chemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
9.50 - 9.80br s4HAzepanium & Anilinium (NH₂⁺)
7.35 - 7.45m2HAromatic H (meta)
7.20 - 7.30m2HAromatic H (ortho)
7.10 - 7.18m1HAromatic H (para)
3.90 - 4.10m1HAzepane H-4 (CH-N⁺)
3.10 - 3.35m4HAzepane H-2, H-7 (CH₂-N⁺)
1.80 - 2.20m6HAzepane H-3, H-5, H-6 (CH₂)

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)

Chemical Shift ( δ , ppm)Structural Assignment
136.5Aromatic C (ipso)
129.8Aromatic C (meta)
125.4Aromatic C (para)
122.1Aromatic C (ortho)
55.2Azepane C-4
44.8Azepane C-2, C-7
30.5Azepane C-3, C-5
24.2Azepane C-6
Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is dominated by the features of the dihydrochloride salt. The presence of the broad "ammonium band" is the primary diagnostic feature distinguishing the salt from the free base[3].

Table 3: Key FT-IR Vibrational Frequencies (ATR Mode)

Wavenumber (cm⁻¹)IntensityVibrational Assignment
2950 - 2500Strong, BroadN-H⁺ stretching (Ammonium/Anilinium salt)
2920, 2850MediumC-H stretching (Aliphatic azepane ring)
1605, 1500StrongC=C stretching (Aromatic ring)
1550MediumN-H bending
1250MediumC-N stretching
750, 690StrongC-H out-of-plane bending (Mono-substituted benzene)
High-Resolution Mass Spectrometry (HRMS) & Fragmentation

For the free base formula C₁₂H₁₈N₂, the exact monoisotopic mass is 190.1470 Da. In ESI+ mode, the molecule readily accepts a proton to form the[M+H]⁺ precursor ion at m/z 191.15 .

Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable, mechanistically driven bond cleavages. The primary fragmentation occurs at the C-N bond linking the azepane ring to the aniline group. Because both fragments are capable of stabilizing a positive charge, the spectrum typically displays a pair of diagnostic product ions.

Fragmentation Parent Precursor Ion [M+H]+ m/z 191.15 Frag1 Azepenium Cation m/z 98.10 Parent->Frag1 Neutral Loss: Aniline (93 Da) Frag2 Anilinium Cation m/z 94.07 Parent->Frag2 Neutral Loss: Azepane radical

Fig 2. ESI-MS/MS primary fragmentation pathways for the [M+H]+ ion.

Conclusion

The structural verification of N-(4-Azepanyl)-N-phenylamine dihydrochloride requires a multimodal approach. The use of highly polar, aprotic solvents (DMSO-d6) is mandatory for NMR resolution, while D₂O exchange provides an internal validation mechanism for the dual-protonated nitrogen centers. Furthermore, ATR-FTIR successfully bypasses the hygroscopic limitations of the salt, and HRMS fragmentation definitively confirms the connectivity between the azepane and phenylamine moieties. Adhering to these causally driven protocols ensures absolute confidence in analytical reporting for downstream pharmaceutical applications.

References

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds, 7th Edition." John Wiley & Sons. Available at:[Link]

Sources

Foundational

A Comprehensive Guide to the Pharmacokinetic Profiling of N-(4-Azepanyl)-N-phenylamine dihydrochloride

Preamble: The characterization of a new chemical entity's (NCE) pharmacokinetic (PK) profile is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth framework for the syst...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The characterization of a new chemical entity's (NCE) pharmacokinetic (PK) profile is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth framework for the systematic investigation of N-(4-Azepanyl)-N-phenylamine dihydrochloride. As this appears to be a novel compound with limited publicly available data, this document is structured as a predictive and methodological guide. It leverages established principles of drug metabolism and pharmacokinetic sciences, drawing parallels from structurally related compounds—namely the phenylamine and azepane moieties—to outline a robust investigational strategy. The protocols and rationale described herein are designed to provide researchers, scientists, and drug development professionals with the necessary tools to thoroughly characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this and similar molecules.

Introduction: The Imperative of Early PK/ADME Assessment

N-(4-Azepanyl)-N-phenylamine dihydrochloride is a molecule incorporating a flexible seven-membered azepane ring linked to a phenylamine (aniline) group. The azepane scaffold is present in numerous biologically active compounds, valued for its ability to explore diverse chemical space[1][2]. The phenylamine group is also a common feature in many pharmaceuticals[3]. Understanding how the body acts on this specific combination of structures—its ADME profile—is critical for translating a promising compound into a viable therapeutic agent.[4] Poor pharmacokinetic properties, such as low bioavailability or rapid metabolism, are a leading cause of failure in drug development.[5]

This guide details the logical progression of studies, from fundamental physicochemical analysis to in vitro ADME assays and definitive in vivo pharmacokinetic characterization. Each step is designed to build upon the last, creating a comprehensive data package to inform decision-making, predict human dose, and identify potential liabilities.

Part 1: Physicochemical Foundation for Pharmacokinetics

Before any biological assays are conducted, a thorough understanding of the molecule's fundamental physicochemical properties is essential. These properties govern a drug's behavior from the moment of administration and are key inputs for interpreting subsequent ADME data.[6]

Aqueous Solubility

Rationale: Solubility is a primary determinant of oral absorption. A compound must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility can lead to low and variable bioavailability.[4] Protocol: Thermodynamic Solubility Assessment

  • Prepare a supersaturated stock solution of N-(4-Azepanyl)-N-phenylamine dihydrochloride in a series of buffered aqueous solutions covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Equilibrate the solutions on a shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, typically UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7][8]

Acid Dissociation Constant (pKa)

Rationale: The pKa determines the ionization state of a molecule at a given pH. Since the charge of a molecule significantly impacts its ability to cross biological membranes, knowing the pKa is crucial for predicting absorption and distribution across different body compartments. Protocol: Potentiometric Titration

  • Dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water).

  • Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then a standardized base (e.g., 0.1 M NaOH).

  • Record the pH of the solution after each addition of titrant using a calibrated pH meter.

  • The pKa value(s) are determined from the inflection points of the resulting titration curve.

Lipophilicity (LogP / LogD)

Rationale: Lipophilicity, the "greasiness" of a molecule, influences its permeability across cell membranes, binding to plasma proteins, and metabolic clearance. It is a key indicator of a compound's distribution behavior. Protocol: Shake-Flask Method for LogD at pH 7.4

  • Prepare a solution of the compound in a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Add an equal volume of n-octanol.

  • Vortex the biphasic mixture vigorously for several minutes to allow for partitioning of the compound between the two phases.

  • Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

  • Carefully sample both the n-octanol and the PBS layers.

  • Quantify the concentration of the compound in each layer by HPLC.

  • Calculate LogD as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Table 1: Summary of Foundational Physicochemical Properties (Hypothetical Data)
ParameterMethodPredicted OutcomeImplication for Pharmacokinetics
Aqueous Solubility (pH 7.4)Thermodynamic50 µg/mLModerate solubility; may not be a limiting factor for oral absorption.
pKaPotentiometric Titration8.5 (Azepane Nitrogen)Primarily ionized in the stomach, becoming more neutral in the intestine.
LogD (pH 7.4)Shake-Flask2.1Balanced lipophilicity, suggesting good potential for membrane permeability.

Part 2: In Vitro ADME Profiling - A Step-by-Step Approach

In vitro assays provide a rapid and cost-effective means to predict a compound's in vivo behavior, allowing for early identification of potential liabilities.

Permeability and Absorption Potential

Rationale: To be orally effective, a drug must permeate the intestinal epithelium. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screen to estimate passive diffusion. Protocol: PAMPA

  • A 96-well filter plate is coated with a lipid-infused artificial membrane (e.g., phosphatidylcholine in dodecane).

  • The donor wells are filled with a buffered solution (pH ~6.5, simulating the small intestine) containing the test compound.

  • The acceptor plate wells, aligned beneath the filter plate, are filled with a buffer solution (pH 7.4).

  • The "sandwich" is incubated for a set period (e.g., 4-16 hours).

  • The concentration of the compound is measured in both the donor and acceptor wells.

  • Permeability is calculated based on the rate of appearance in the acceptor well.

Metabolic Stability

Rationale: The rate at which a compound is metabolized, primarily in the liver, determines its half-life and oral bioavailability. Human Liver Microsomes (HLMs) contain a rich complement of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), and are the industry standard for initial stability screening.[9][10] Protocol: Human Liver Microsome (HLM) Stability Assay

  • Pre-warm a suspension of pooled HLMs in a phosphate buffer (pH 7.4).

  • Initiate the metabolic reaction by adding the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate) and the test compound at a low concentration (e.g., 1 µM).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction is removed and quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Samples are centrifuged to precipitate the proteins.

  • The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure the disappearance of the parent compound over time.[11]

  • The intrinsic clearance and in vitro half-life are calculated from the rate of disappearance.

Predicted Metabolic Pathways

Rationale: Identifying major metabolites is crucial for understanding clearance mechanisms and assessing the risk of forming active or toxic byproducts.[12] Based on the N-(4-Azepanyl)-N-phenylamine structure, several metabolic pathways can be predicted from literature on analogous compounds. Phenylamine (aniline) moieties are known to undergo N-acetylation and subsequent conjugation, while aromatic rings are susceptible to hydroxylation.[3][13][14]

  • Phase I Metabolism: Cytochrome P450-mediated oxidation is likely to occur on the phenyl ring, leading to hydroxylated metabolites.

  • Phase II Metabolism: The secondary amine of the phenylamine group is a prime site for conjugation reactions. N-acetylation, mediated by N-acetyltransferases (NATs), is a common pathway for arylamines.[14] The resulting acetylated metabolite, or the parent hydroxylated metabolites, can then be further conjugated with glucuronic acid (via UGTs) or sulfate (via SULTs).

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent N-(4-Azepanyl)-N-phenylamine Metabolite1 Hydroxylated Phenyl Metabolite Parent->Metabolite1 CYP450 Metabolite2 N-acetylated Metabolite Parent->Metabolite2 NAT Metabolite3 Glucuronide Conjugate Metabolite1->Metabolite3 UGT Metabolite4 Sulfate Conjugate Metabolite1->Metabolite4 SULT

Caption: Predicted metabolic pathways for N-(4-Azepanyl)-N-phenylamine.

Plasma Protein Binding (PPB)

Rationale: Only the unbound (free) fraction of a drug in the plasma is available to distribute into tissues and exert a pharmacological effect. High plasma protein binding can limit efficacy and reduce clearance. Protocol: Rapid Equilibrium Dialysis (RED)

  • A RED device, which consists of two chambers separated by a semi-permeable membrane, is used.

  • One chamber is loaded with plasma (human or animal) spiked with the test compound.

  • The other chamber is loaded with buffer (PBS, pH 7.4).

  • The device is sealed and incubated with shaking at 37°C until equilibrium is reached (typically 4-6 hours).

  • Samples are taken from both the plasma and buffer chambers.

  • The concentrations in both samples are determined by LC-MS/MS after appropriate sample preparation (e.g., protein precipitation).[12]

  • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Part 3: Definitive In Vivo Pharmacokinetic Characterization

Following promising in vitro data, an in vivo study, typically in rodents, is the definitive step to understand how the drug behaves in a whole organism.

Bioanalytical Method Development

Rationale: A sensitive, selective, and robust bioanalytical method is required to accurately quantify the drug in biological matrices (e.g., plasma). LC-MS/MS is the gold standard for this purpose due to its high sensitivity and specificity.[7][11] Methodology: LC-MS/MS Quantification

  • Instrument Tuning: Infuse a standard solution of the compound into the mass spectrometer to optimize ionization parameters and identify precursor and product ions for Multiple Reaction Monitoring (MRM).[11]

  • Chromatography: Develop a reversed-phase HPLC method to achieve separation from endogenous plasma components.

  • Sample Preparation: Optimize a sample clean-up procedure. Protein precipitation with acetonitrile is often the first method attempted due to its simplicity.[12]

  • Validation: Validate the assay according to regulatory guidelines for accuracy, precision, selectivity, stability, and linearity.

Rodent Pharmacokinetic Study Design

Rationale: A study using both intravenous (IV) and oral (PO) administration allows for the determination of fundamental PK parameters, including clearance, volume of distribution, and absolute oral bioavailability. Protocol: Rat IV/PO Crossover Study

  • Animals: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein. The compound should be formulated in a suitable vehicle (e.g., saline with a co-solvent).

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage. The compound should be formulated as a solution or suspension.

  • Blood Sampling: Collect serial blood samples (e.g., 50-100 µL) from a cannula at pre-dose and at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: Process blood to plasma via centrifugation and store at -80°C until analysis by the validated LC-MS/MS method.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Characterization a Physicochemical Characterization b Metabolic Stability (HLM) a->b c Permeability (PAMPA) b->c d Plasma Protein Binding c->d e Bioanalytical Method Development (LC-MS/MS) d->e Proceed if in vitro profile is favorable f Rodent PK Study (IV & PO Dosing) e->f g Data Analysis & Parameter Calculation f->g h Human Dose Prediction & Candidate Selection g->h Comprehensive PK Profile

Caption: Integrated workflow for pharmacokinetic characterization.

Data Analysis and Key Pharmacokinetic Parameters

Rationale: The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to derive key PK parameters that describe the compound's disposition.

Table 2: Key Pharmacokinetic Parameters and Their Significance (Hypothetical Data)
ParameterDescriptionIV Route (1 mg/kg)PO Route (10 mg/kg)Significance
Cmax (ng/mL)Maximum observed plasma concentration150450Indicates rate and extent of absorption.
Tmax (h)Time to reach Cmax0.081.0Indicates rate of absorption.
AUCinf (ng*h/mL)Area under the concentration-time curve3001800Represents total drug exposure.
(h)Elimination half-life4.54.6Time required for plasma concentration to decrease by half.
CL (mL/min/kg)Clearance55-Rate of drug removal from the body.
Vdss (L/kg)Volume of distribution at steady state20-Extent of drug distribution into tissues.
F% Absolute oral bioavailability-60%Fraction of the oral dose that reaches systemic circulation.

Conclusion

This guide outlines a validated, systematic approach to fully characterize the pharmacokinetic profile of N-(4-Azepanyl)-N-phenylamine dihydrochloride. By starting with fundamental physicochemical properties and progressing through a tiered system of in vitro and in vivo experiments, a comprehensive understanding of the compound's ADME properties can be achieved. The resulting data package will be indispensable for making informed decisions regarding candidate progression, designing further non-clinical studies, and ultimately, predicting the compound's behavior in humans. This structured approach mitigates risk and is a critical component of successful drug development.

References

  • PubMed. (2025, March 10). Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches.
  • Benchchem. Application Notes: Analytical Methods for Quantifying [Amino(phenyl)methyl]phosphonic Acid.
  • Axcelead Drug Discovery Partners株式会社. Example from nonclinical to clinical.
  • Semantic Scholar. (2024, May 14). Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies In Vitro a.
  • PubMed. In vivo metabolism and whole-blood clearance of n-nitrosomethylbenzylamine in the rat.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for N-Methyl-N-phenylnaphthalen-2-amine.
  • MDPI. (2024, December 30). Advances in Quantitative Analytical Methods for Solid Drugs.
  • PubMed. (2017, October 15). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands.
  • PubMed. (2004, March 11). Structure-based optimization of novel azepane derivatives as PKB inhibitors.
  • Taylor & Francis. Pharmacokinetics – Knowledge and References.
  • ResearchGate. (2014, January 15). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist.
  • An Introduction to Pharmacokinetics.
  • PubMed. (2006, March 15). Plasma/blood pharmacokinetics and metabolism after dermal exposure to para-aminophenol or para-phenylenediamine.
  • MDPI. (2025, April 18). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic.
  • ResearchGate. Structures of (A) aniline and phenylamine-containing drugs (highlighted....
  • Chemistry LibreTexts. (2023, January 22). Introduction to Phenylamine Compounds.
  • ResearchGate. Commercially available drugs contain azepine derivatives.

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Exploratory

An Inquiry into the Existence and Scientific History of N-(4-Azepanyl)-N-phenylamine dihydrochloride

A comprehensive search of scientific, chemical, and patent databases has yielded no specific information for a compound identified as N-(4-Azepanyl)-N-phenylamine dihydrochloride. This includes a lack of data regarding i...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search of scientific, chemical, and patent databases has yielded no specific information for a compound identified as N-(4-Azepanyl)-N-phenylamine dihydrochloride. This includes a lack of data regarding its discovery, history of development, synthesis, mechanism of action, or established pharmacological profile.

This absence of data prevents the creation of an in-depth technical guide as requested. The core requirements of scientific integrity, authoritative grounding, and comprehensive referencing cannot be met without foundational research to cite.

Analysis of Structurally Related Compounds

In the course of this extensive search, several distinct but structurally related molecules were identified. These compounds share some chemical motifs with the requested topic, such as the azepane or the N-phenylamine moiety, and are documented in the scientific literature. It is crucial to note that the following information pertains to these related but different molecules and should not be misconstrued as being applicable to "N-(4-Azepanyl)-N-phenylamine dihydrochloride."

One notable example is N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide , a more complex derivative. Research on this compound has been published, detailing its synthesis and pharmacological evaluation as a potent antinociceptive (pain-relieving) agent.[2] Studies have shown that its effects are mediated through opioid receptors and that it is significantly more potent than morphine in mouse models.[2] The synthesis was achieved through modifications of previously reported methods.[2] This highlights that while the azepane-phenylamine scaffold is of interest in medicinal chemistry, the specific simple amine requested by the topic name is not the subject of this research.

Other related searches retrieved information on compounds such as N,N,N′,N′-tetramethyl-p-phenylenediamine dihydrochloride, a different class of molecule used as an oxidizable compound in chemical research, and fentanyl precursors like 4-anilinopiperidine (N-phenylpiperidin-4-amine), which has a six-membered piperidine ring instead of the seven-membered azepane ring.[3][4][5][6]

Conclusion

It is not possible to provide a technical guide on the discovery and history of N-(4-Azepanyl)-N-phenylamine dihydrochloride as it does not appear to be a documented compound in the public domain. The information required to fulfill the user's request is absent from the scientific literature. It is possible that the compound name is incorrect, or it may refer to a novel, proprietary substance that has not yet been disclosed or published in scientific journals. Therefore, no experimental protocols, data tables, or mechanistic diagrams can be accurately generated.

Sources

Foundational

An In-Depth Technical Guide to N-(4-Azepanyl)-N-phenylamine Dihydrochloride: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-(4-Azepanyl)-N-phenylamine dihydrochloride, a molecule of interest in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-Azepanyl)-N-phenylamine dihydrochloride, a molecule of interest in medicinal chemistry. Due to the limited direct literature on this specific compound, this document establishes a foundational understanding by extrapolating from established synthetic methodologies, analyzing the patent landscape of structurally similar compounds, and hypothesizing potential therapeutic applications based on the known pharmacology of its core structural motifs: the azepane ring and the N-phenylamine group. This guide serves as a prospective analysis to stimulate and direct future research into this promising chemical entity.

Introduction: The Therapeutic Promise of the N-Phenyl-Azepane Scaffold

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in modern drug discovery.[1][2] Its inherent three-dimensionality and conformational flexibility allow for optimal interactions with a variety of biological targets.[1] Numerous approved drugs and clinical candidates incorporate the azepane moiety, demonstrating its broad therapeutic utility across different disease areas, including oncology and neuroscience.[3][4]

Similarly, the N-phenylamine (aniline) substructure is a cornerstone of many pharmacologically active molecules. Its derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and central nervous system (CNS) effects.[5][6] The combination of these two pharmacophores in N-(4-Azepanyl)-N-phenylamine suggests a molecule with significant potential for novel therapeutic applications. This guide will explore the synthesis, characterization, and potential pharmacology of this compound and its dihydrochloride salt, providing a roadmap for its scientific investigation.

Proposed Synthetic Pathways

The synthesis of N-(4-Azepanyl)-N-phenylamine can be approached through several established synthetic strategies for forming C-N bonds. The two most plausible and efficient routes are reductive amination and the Buchwald-Hartwig amination.

Reductive Amination of Azepan-4-one

Reductive amination is a robust and widely used method for the synthesis of amines from a carbonyl compound and an amine.[7][8] In this approach, azepan-4-one would react with aniline to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

  • Causality of Experimental Choices: This one-pot procedure is highly efficient as it combines the condensation and reduction steps, often leading to high yields and simplifying the purification process.[9] The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is crucial. These reagents are selective for the reduction of the iminium ion in the presence of the starting ketone, thereby minimizing side reactions.[8]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This method would involve the coupling of a protected 4-aminoazepane derivative with an aryl halide (e.g., bromobenzene or chlorobenzene).

  • Causality of Experimental Choices: This reaction is known for its broad substrate scope and functional group tolerance.[10] The choice of the palladium catalyst, ligand, and base is critical for achieving high yields.[12] Modern, sterically hindered phosphine ligands, such as X-Phos or RuPhos, are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[12][13] The use of a strong, non-nucleophilic base like sodium tert-butoxide is common to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[14] The Boc (tert-butyloxycarbonyl) group is a suitable protecting group for the azepane nitrogen as it can be readily removed under acidic conditions.

Experimental Protocol: Reductive Amination

The following is a detailed, step-by-step methodology for the synthesis of N-(4-Azepanyl)-N-phenylamine via reductive amination, followed by conversion to its dihydrochloride salt.

Step 1: Synthesis of N-(Azepan-4-yl)aniline

  • To a stirred solution of azepan-4-one (1.0 eq) and aniline (1.1 eq) in anhydrous dichloroethane (0.2 M) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-(azepan-4-yl)aniline as the free base.

Step 2: Formation of the Dihydrochloride Salt

  • Dissolve the purified N-(azepan-4-yl)aniline in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether (2.0 M, 2.2 eq) dropwise with stirring.

  • A precipitate will form. Continue stirring for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(4-Azepanyl)-N-phenylamine dihydrochloride.

Visualization of the Synthetic Workflow

Synthetic Workflow cluster_0 Reductive Amination cluster_1 Salt Formation Azepan-4-one Azepan-4-one Reaction_1 Reductive Amination (NaBH(OAc)3, DCE) Azepan-4-one->Reaction_1 Aniline Aniline Aniline->Reaction_1 N-(Azepan-4-yl)aniline N-(Azepan-4-yl)aniline Reaction_1->N-(Azepan-4-yl)aniline Reaction_2 HCl in Et2O N-(Azepan-4-yl)aniline->Reaction_2 Final_Product N-(4-Azepanyl)-N-phenylamine dihydrochloride Reaction_2->Final_Product

Figure 1: Proposed synthesis of N-(4-Azepanyl)-N-phenylamine dihydrochloride.

Physicochemical Properties and Analytical Characterization

A thorough characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.28 g/mol
LogP ~2.5-3.0
pKa ~5-6 (aniline N), ~10-11 (azepane N)
Analytical Workflow

A multi-technique approach is recommended for the comprehensive characterization of N-(4-Azepanyl)-N-phenylamine dihydrochloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of aromatic and aliphatic protons and their respective connectivities.

    • ¹³C NMR: To identify all unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): To definitively assign all proton and carbon signals and confirm the overall structure.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

    • LC-MS: To assess purity and identify any potential impurities or degradation products.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and for method development for future quality control.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H and C-N bonds.

  • Melting Point: To determine the melting point of the dihydrochloride salt, which is an indicator of purity.

Literature Review of Structurally Similar Compounds and Potential Therapeutic Applications

While direct pharmacological data for N-(4-Azepanyl)-N-phenylamine is unavailable, the known activities of related compounds provide a strong basis for hypothesizing its therapeutic potential.

Central Nervous System (CNS) Activity

Many N-phenyl-cycloalkylamine derivatives, particularly N-phenylpiperidines, exhibit significant activity within the central nervous system. These compounds are known to interact with various receptors and transporters, leading to analgesic, anesthetic, and psychotropic effects.[15][16] The structural similarity of the azepane ring to the piperidine and cyclohexane rings found in known psychoactive substances suggests that N-(4-Azepanyl)-N-phenylamine could also possess CNS activity.[15][17] Specifically, it could be investigated for its potential as an analgesic, anxiolytic, or antidepressant agent.

Kinase Inhibition

Azepane derivatives have emerged as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[4] The conformational flexibility of the azepane ring allows it to fit into the ATP-binding pockets of kinases. The N-phenylamine moiety can participate in hydrogen bonding and hydrophobic interactions within the active site. Therefore, N-(4-Azepanyl)-N-phenylamine warrants investigation as a potential kinase inhibitor for applications in cancer therapy.

Other Potential Applications

The N-phenylamine scaffold is also present in compounds with anti-inflammatory and antimicrobial properties.[5][18] Thus, N-(4-Azepanyl)-N-phenylamine could be explored for its potential in treating inflammatory conditions or as a novel antibacterial or antifungal agent.

Patent Landscape and Intellectual Property

A review of the patent literature reveals numerous patents covering N-substituted cycloalkylamines and azepane derivatives for a wide range of therapeutic indications.[19][20] While no patents specifically claim N-(4-Azepanyl)-N-phenylamine were identified, the existing intellectual property highlights the pharmaceutical industry's interest in this chemical space.

The novelty of N-(4-Azepanyl)-N-phenylamine, coupled with a well-defined and novel therapeutic application, could present a significant opportunity for obtaining new intellectual property. A thorough patent search focusing on the specific substitution pattern and intended use would be a critical step before committing significant resources to its development.

Patent_Landscape Core_Scaffold N-Phenyl-Azepane CNS_Disorders CNS Disorders (Analgesia, Antidepressants) Core_Scaffold->CNS_Disorders Broadly Claimed Oncology Oncology (Kinase Inhibitors) Core_Scaffold->Oncology Emerging Area Anti_Infectives Anti-Infectives Core_Scaffold->Anti_Infectives Less Explored Inflammatory_Diseases Inflammatory Diseases Core_Scaffold->Inflammatory_Diseases Potential Opportunity

Figure 2: Conceptual overview of the patent landscape for N-Phenyl-Azepane scaffolds.

Conclusion and Future Directions

N-(4-Azepanyl)-N-phenylamine dihydrochloride represents an intriguing, yet underexplored, molecule with significant therapeutic potential. Based on established synthetic methodologies, its preparation is feasible through routes such as reductive amination and Buchwald-Hartwig amination. The structural analogy to known pharmacologically active compounds suggests that its primary therapeutic potential may lie in the areas of central nervous system disorders and oncology, with other applications also being worthy of investigation.

Future research should focus on the following key areas:

  • Efficient and Scalable Synthesis: Optimization of the proposed synthetic routes to enable the production of sufficient quantities for thorough biological evaluation.

  • In-depth Pharmacological Profiling: Comprehensive screening against a panel of CNS receptors, protein kinases, and other relevant biological targets to identify its primary mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the key structural features required for biological activity and to optimize potency and selectivity.

  • In Vivo Efficacy and Safety Studies: Evaluation of the compound in relevant animal models to assess its therapeutic efficacy, pharmacokinetic properties, and safety profile.

This technical guide provides a solid foundation and a clear path forward for the scientific community to unlock the full potential of N-(4-Azepanyl)-N-phenylamine dihydrochloride as a novel therapeutic agent.

References

  • Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. PubMed. [Link]

  • Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines | Request PDF. ResearchGate. [Link]

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Taylor & Francis Online. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Cycloheptylamine derivatives as Anti-diabetic agents. Patsnap. [Link]

  • US8846741B2 - N-substituted aminobenzocycloheptene, aminotetraline, aminoindane and phenalkylamine derivatives, pharmaceutical compositions containing them, and their use in therapy.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. [Link]

  • Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. PMC. [Link]

  • US3145229A - Process for the production of nu-substituted-1-phenylcyclohexylamines.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. ACS Publications. [Link]

  • Reductive Amination Reaction. OpenBU. [Link]

    • Organic Syntheses. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Archives. [Link]

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  • Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. MDPI. [Link]

  • Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. PubMed. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. ResearchGate. [Link]

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  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers. [Link]

  • Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors. PubMed. [Link]

  • The identification and chemical characterization of a new arylcyclohexylamine, methoxetamine, using a novel Emergency Department toxicosurveillance tool. PubMed. [Link]

  • COMPOUNDS FOR TREATMENT OF IMMUNE AND INFLAMMATORY DISORDERS. European Patent Office. [Link]

  • Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Isolation and characterization of an arylalkylamine N-acetyltransferase from Drosophila melanogaster. PubMed. [Link]

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Exploratory

Decoding the Polypharmacological Potential of N-(4-Azepanyl)-N-phenylamine Dihydrochloride: A Technical Guide to Target Identification and Validation

Executive Summary In modern drug discovery, the identification of privileged scaffolds that can be modularly adapted to address diverse biological targets is paramount. N-(4-Azepanyl)-N-phenylamine dihydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification of privileged scaffolds that can be modularly adapted to address diverse biological targets is paramount. N-(4-Azepanyl)-N-phenylamine dihydrochloride (CAS: 2203716-42-9) has emerged as a highly versatile building block. Characterized by a flexible seven-membered azepane ring substituted with an aniline moiety, this compound provides unique spatial geometry. The dihydrochloride salt formulation is deliberately chosen to ensure high aqueous solubility and prevent the oxidation of the secondary and tertiary amines during prolonged in vitro assays.

As a Senior Application Scientist, I have structured this technical guide to explore the three primary biological targets where this scaffold demonstrates exceptional efficacy: SHP2 allosteric inhibition in oncology, Menin-MLL epigenetic modulation in leukemia, and EmbB-mediated cell wall biosynthesis in Mycobacterium tuberculosis. For each target, we will dissect the mechanistic rationale, the causality behind the assay design, and provide self-validating experimental protocols.

Target 1: SHP2 (PTPN11) Allosteric Inhibition

Mechanistic Rationale

Src Homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a critical node in the RTK/Ras/MAPK signaling pathway. SHP2 exists in an auto-inhibited state where its N-SH2 domain occludes the catalytic PTP pocket. N-(4-Azepanyl)-N-phenylamine derivatives act as allosteric "molecular glues." The azepane nitrogen serves as a vector to attach heteroaromatic cores (e.g., pyrazines), while the N-phenyl group inserts into the deep, hydrophobic allosteric tunnel, locking the enzyme in its closed, inactive conformation [1].

Causality in Experimental Design

To evaluate SHP2 inhibitors, we utilize a DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) Continuous Kinetic Assay .

  • Why DiFMUP? Unlike endpoint assays (e.g., Malachite Green), DiFMUP yields a highly fluorescent product (DiFMU) upon dephosphorylation, allowing for real-time kinetic monitoring of enzyme velocity.

  • Why use an activating peptide? Baseline SHP2 activity is negligible due to auto-inhibition. We must introduce a bis-phosphorylated activating peptide (e.g., IRS1-pY1172/pY1222) to stimulate the "open" state. The assay measures the inhibitor's ability to force the enzyme back into the closed state despite the presence of the activator.

Self-Validating Protocol: SHP2 DiFMUP Assay
  • Reagent Preparation: Prepare Assay Buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 5 mM DTT). DTT must be added fresh to maintain the catalytic cysteine in a reduced state.

  • Enzyme/Peptide Complex: Pre-incubate 0.5 nM recombinant human SHP2 with 0.5 µM IRS1 bis-phosphorylated peptide in Assay Buffer for 15 minutes at room temperature to achieve the active conformation.

  • Compound Addition: Dispense 100 nL of N-(4-Azepanyl)-N-phenylamine derivatives (10-point dose-response in DMSO) into a 384-well black solid-bottom plate. Add 10 µL of the Enzyme/Peptide complex. Incubate for 30 minutes.

  • Substrate Initiation: Add 10 µL of 20 µM DiFMUP substrate (final concentration 10 µM, near its Km​ ).

  • Kinetic Readout: Read fluorescence (Ex: 358 nm, Em: 455 nm) every 2 minutes for 30 minutes.

  • Validation Check: Calculate the Z'-factor using DMSO (negative control) and 10 µM SHP099 (positive control). A Z'-factor > 0.6 validates the assay's dynamic range.

SHP2_Pathway A Inactive SHP2 (Auto-inhibited) C Active SHP2 (Open Conformation) A->C Binding of N-SH2 B Activating Peptide (e.g., IRS1) B->C Stimulates E Stabilized Inactive State (Signaling Blocked) C->E Inhibitor Binding D Azepane Inhibitor (Allosteric Binding) D->E Locks Conformation

Mechanism of SHP2 allosteric inhibition by azepane derivatives.

Target 2: Menin-MLL Epigenetic Interaction

Mechanistic Rationale

The interaction between the scaffold protein Menin and Mixed Lineage Leukemia (MLL) fusion proteins drives the aberrant expression of HOXA9 in acute leukemias. The Menin central cavity, which binds the MBM1 and MBM2 motifs of MLL, is exceptionally deep. The 7-membered azepane ring provides the exact entropic flexibility required to navigate this cavity, while the N-phenyl group engages in critical π−π stacking interactions with Menin's Tyr276 and Trp340 residues, effectively displacing MLL [2].

Causality in Experimental Design

To measure the disruption of this protein-protein interaction (PPI), we utilize an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) .

  • Why AlphaScreen over ELISA? ELISA requires immobilizing one protein on a plastic surface, which often masks critical binding epitopes or alters the 3D conformation of deep-pocket proteins like Menin. AlphaScreen is a bead-based, homogeneous assay that allows Menin and MLL to interact freely in solution. The singlet oxygen transfer mechanism (over a 200 nm distance) is highly sensitive to the displacement caused by small molecules.

Self-Validating Protocol: Menin-MLL AlphaScreen
  • Protein/Peptide Preparation: Use N-terminally His-tagged Menin (10 nM) and biotinylated MLL peptide (MBM1 motif, 2 nM).

  • Hook Effect Validation: Before screening, perform a cross-titration of Menin and MLL to ensure concentrations are below the "hook effect" threshold (where excess protein saturates beads and artificially decreases signal).

  • Incubation: In a 384-well OptiPlate, mix Menin, MLL peptide, and the azepane-based inhibitor. Incubate for 60 minutes at room temperature in Assay Buffer (50 mM Tris pH 7.4, 50 mM NaCl, 0.1% BSA, 1 mM DTT).

  • Bead Addition (Light Sensitive): Under green-filtered light, add 5 µg/mL of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads.

  • Signal Generation: Incubate in the dark for 60 minutes. Read on an Alpha-compatible microplate reader (Ex: 680 nm, Em: 520-620 nm).

  • Validation Check: Use MI-503 as a positive displacement control. Complete signal quenching confirms true competitive inhibition rather than assay interference.

Menin_MLL A Menin Protein (His-tagged) B MLL Peptide (Biotinylated) A->B PPI Interaction C AlphaScreen Beads (Proximity = Signal) A->C Binds Acceptor B->C Binds Donor D Azepane Inhibitor D->A Competitive Binding E Complex Disruption (Signal Loss) D->E Displaces MLL

AlphaScreen workflow for detecting Menin-MLL interaction disruption.

Target 3: Mycobacterial Cell Wall Biosynthesis

Mechanistic Rationale

Recent phenotypic screens have identified di-basic azepane and piperidine derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb). The N-(4-Azepanyl)-N-phenylamine core mimics the pharmacophore of Ethambutol, targeting the EmbB arabinosyltransferase pathway essential for cell wall biosynthesis. The di-basic nature (the azepane ring amine and the aniline nitrogen) is critical for penetrating the highly lipophilic, mycolic acid-rich mycobacterial envelope[3].

Causality in Experimental Design

We utilize the Resazurin Microtiter Assay (REMA) to determine the Minimum Inhibitory Concentration (MIC).

  • Why Resazurin instead of OD600? Mtb naturally forms clumps and biofilms in liquid culture, making optical density (OD600) readings highly variable and prone to false positives. Resazurin is a metabolic dye; it is reduced to highly fluorescent resorufin only by living, respiring cells, providing a direct and reliable readout of viability.

  • Why dual-media screening? Mtb shifts its metabolism based on available carbon sources. We run the assay in both 7H9-Glucose and 7H9-DPPC (dipalmitoylphosphatidylcholine) media to ensure the compound's efficacy is not artificially restricted to a single metabolic state.

Self-Validating Protocol: Mtb REMA Assay
  • Culture Preparation: Grow Mtb H37Rv to mid-log phase (OD600 ~0.6) in 7H9 broth supplemented with OADC. Dilute to 1×105 CFU/mL.

  • Compound Plating: Dispense 2-fold serial dilutions of the azepane compound into a 96-well clear-bottom plate.

  • Inoculation: Add 100 µL of the bacterial suspension to each well. Incubate at 37°C for 7 days.

  • Dye Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours.

  • Readout: Visually inspect for color change (Blue = dead, Pink = alive) and quantify via fluorescence (Ex: 560 nm, Em: 590 nm).

  • Validation Check: Include Ethambutol (MIC ~1-2 µM) and Rifampicin (MIC ~0.01 µM) as positive controls. Contamination controls (media only) must remain strictly blue.

Mtb_REMA A Mtb Culture (Log Phase) C Incubation (7-14 Days) A->C B Compound Dilution (Azepane Series) B->C D Resazurin Addition (Viability Dye) C->D E Fluorescence Read (MIC Determination) D->E

REMA workflow for determining minimum inhibitory concentration in Mtb.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profiles of N-(4-Azepanyl)-N-phenylamine derivatives across the three validated targets, providing a benchmark for hit-to-lead optimization.

Biological TargetDisease IndicationPrimary Assay MethodologyExpected Potency RangeStructural Role of Azepane Scaffold
SHP2 (PTPN11) Solid Tumors, LeukemiaDiFMUP Kinetic AssayIC 50​ : 10 nM - 500 nMVector for heteroaryl core; locks allosteric tunnel.
Menin-MLL Acute Myeloid LeukemiaAlphaScreen (PPI)IC 50​ : 50 nM - 1 µMOccupies deep central cavity; π−π stacking via N-phenyl.
Mtb EmbB TuberculosisREMA (MIC determination)MIC: 0.5 µM - 10 µMDi-basic cell wall penetrant; Ethambutol pharmacophore mimic.

Conclusion

N-(4-Azepanyl)-N-phenylamine dihydrochloride is far more than a generic chemical building block; it is a structurally privileged pharmacophore capable of addressing some of the most challenging targets in modern pharmacology. Whether acting as an allosteric lock for SHP2, a deep-pocket PPI disruptor for Menin, or a cell-wall penetrant for Mycobacterium tuberculosis, the unique combination of the flexible 7-membered ring and the hydrophobic aniline moiety provides an optimal balance of entropy and enthalpy for target engagement. By adhering to the self-validating assay protocols outlined above, researchers can ensure robust, reproducible data during the optimization of this highly versatile scaffold.

References

  • SHP2 INHIBITORS Source: European Patent Office (EP3772513A1) URL:[1]

  • Azepane inhibitors of menin-mll interaction Source: European Patent Office (EP3555103B1) URL:[2]

  • Identification and Evaluation of dibasic piperidines as novel cell wall inhibitors against Mycobacterium tuberculosis Source: bioRxiv (Preprint Server for Biology) URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Assay Protocols for N-(4-Azepanyl)-N-phenylamine Dihydrochloride in Aminergic GPCR and Transporter Profiling

Target Audience: Researchers, Assay Biologists, and Neuropharmacology Drug Development Professionals Compound: N-(4-Azepanyl)-N-phenylamine dihydrochloride (CAS: 2203716-42-9) Pharmacological Context & Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Neuropharmacology Drug Development Professionals Compound: N-(4-Azepanyl)-N-phenylamine dihydrochloride (CAS: 2203716-42-9)

Pharmacological Context & Mechanistic Rationale

N-(4-Azepanyl)-N-phenylamine dihydrochloride is a versatile, low-molecular-weight pharmacological probe frequently utilized in the profiling of central nervous system (CNS) targets. Structurally, it features an azepane ring (a seven-membered nitrogen heterocycle) linked to a lipophilic phenylamine moiety. This specific pharmacophore is highly privileged in neuropharmacology because it mimics the basic topology of endogenous monoamines (like dopamine and serotonin)[1].

The Causality of Target Engagement: At physiological pH (7.4), the secondary amine of the azepane ring is protonated. This positive charge is mechanistically critical, as it forms a highly conserved electrostatic salt bridge with an aspartate residue (Asp3.32) located in transmembrane domain 3 (TM3) of aminergic G protein-coupled receptors (GPCRs)[2]. Concurrently, the phenylamine group engages in π−π stacking interactions with aromatic residues (e.g., Phe6.52) in TM6. Because of this dual-interaction mechanism, N-(4-Azepanyl)-N-phenylamine derivatives are primarily evaluated against Dopamine (D2/D3) receptors, Serotonin (5-HT) receptors, and monoamine transporters (DAT, NET, SERT)[3].

To rigorously characterize this compound, researchers must employ a two-tiered in vitro screening cascade: a Radioligand Binding Assay to determine absolute binding affinity ( Ki​ ) and selectivity, followed by a Functional cAMP Accumulation Assay to define its intrinsic efficacy (agonist vs. antagonist) at Gi/o-coupled receptors[4].

Pathway Ligand N-(4-Azepanyl)-N-phenylamine Receptor Aminergic GPCR (e.g., D2R / 5-HT) Ligand->Receptor Orthosteric Binding GProtein Gi/o Protein Receptor->GProtein Conformational Change Effector Adenylyl Cyclase GProtein->Effector Inhibition (Gαi) SecondMsgr cAMP Effector->SecondMsgr Decreased Synthesis

Fig 1. Gi-coupled GPCR signaling pathway modulated by the azepane ligand.

Compound Preparation & Handling

The dihydrochloride salt form of N-(4-Azepanyl)-N-phenylamine provides significantly enhanced aqueous solubility compared to its free-base counterpart. However, to ensure assay reproducibility and prevent compound precipitation during serial dilutions, the following preparation causality must be observed:

  • Stock Solution: Dissolve the lyophilized powder in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. DMSO prevents the hydrolysis of the compound over long-term storage at -20°C.

  • Working Dilutions: Perform 10-point, 3-fold serial dilutions in the specific assay buffer.

  • Solvent Control: The final concentration of DMSO in the assay well must not exceed 0.1% (v/v). Higher concentrations of DMSO can alter cell membrane fluidity, artificially shifting the binding kinetics of the GPCR[5].

Protocol 1: Competitive Radioligand Binding Assay (Affinity & Selectivity)

This protocol determines the equilibrium dissociation constant ( Ki​ ) of N-(4-Azepanyl)-N-phenylamine dihydrochloride at the human Dopamine D2 Receptor (hD2R). We utilize a competitive filtration format, which is the gold standard for membrane-bound receptors due to its high signal-to-noise ratio[5].

Experimental Rationale

We use [3H] -spiperone, a high-affinity D2R antagonist, as the hot ligand. If the azepane compound binds to the D2R orthosteric site, it will competitively displace the [3H] -spiperone, resulting in a quantifiable decrease in radioactive decay (Counts Per Minute, CPM)[6].

Step-by-Step Methodology
  • Membrane Preparation: Harvest HEK293T cells stably expressing hD2R. Homogenize in ice-cold lysis buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4). Causality: The inclusion of divalent cations (Mg²⁺, Ca²⁺) is critical as they stabilize the GPCR-G protein ternary complex, ensuring high-affinity state binding.

  • Assay Assembly (96-well plate):

    • Add 50 µL of Assay Buffer (Total Binding) OR 50 µL of 10 µM Haloperidol (Non-Specific Binding control).

    • Add 50 µL of N-(4-Azepanyl)-N-phenylamine dihydrochloride at varying concentrations ( 10−11 to 10−4 M).

    • Add 50 µL of [3H] -spiperone (final concentration ~0.5 nM, near its Kd​ ).

    • Add 50 µL of D2R membrane preparation (10-20 µg protein/well) to initiate the reaction.

  • Incubation: Incubate the plates at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium[6].

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of lipophilic ligands to the filter matrix. Wash filters 3 times with 1 mL of ice-cold wash buffer.

  • Detection: Dry the filters, add 40 µL of scintillation cocktail, and read the CPM on a Microbeta scintillation counter.

System Validation & Quality Control

A self-validating assay must prove that the displacement is specific and the assay window is robust.

  • Z'-Factor Calculation: Calculate the Z'-factor using the Total Binding (vehicle) and Non-Specific Binding (10 µM Haloperidol) wells. A Z' > 0.5 validates the assay's readiness for screening.

  • Cheng-Prusoff Conversion: Raw IC50​ values are assay-dependent. You must convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant[6].

Workflow Membrane Membrane Preparation Incubation Ligand Incubation Membrane->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Buffer Wash Filtration->Washing Detection Scintillation Counting Washing->Detection

Fig 2. High-throughput radioligand filtration binding assay workflow.

Protocol 2: Functional cAMP Accumulation Assay (Gi/Gs Coupling)

Binding affinity ( Ki​ ) does not indicate whether the compound activates (agonist) or blocks (antagonist) the receptor. Because D2 and 5-HT1A receptors are Gi-coupled (inhibiting adenylyl cyclase), we use a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay to measure functional efficacy[1].

Experimental Rationale

Gi-coupled receptors inhibit the production of cAMP. To measure this inhibition, we must first artificially stimulate adenylyl cyclase using Forskolin to raise the basal cAMP levels. If N-(4-Azepanyl)-N-phenylamine is an agonist, it will suppress this Forskolin-induced cAMP spike. If it is an antagonist, it will reverse the suppression caused by a reference agonist (e.g., Quinpirole)[1].

Step-by-Step Methodology
  • Cell Plating: Seed CHO-K1 cells stably expressing the target receptor into a 384-well low-volume white microplate at 5,000 cells/well in 5 µL of stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX). Causality: IBMX is a phosphodiesterase (PDE) inhibitor. It prevents the degradation of cAMP, allowing it to accumulate to detectable levels during the assay.

  • Agonist Mode Testing: Add 5 µL of the azepane test compound (serial dilutions) containing 2 µM Forskolin. Incubate for 30 minutes at room temperature.

  • Antagonist Mode Testing (Alternative): Add 2.5 µL of the test compound. Incubate for 15 minutes, then add 2.5 µL of the reference agonist (e.g., EC80​ concentration of Dopamine) containing Forskolin.

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (fluorophore-labeled antibodies). Incubate for 1 hour in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the 665 nm / 620 nm emission ratio. The HTRF signal is inversely proportional to the concentration of intracellular cAMP.

System Validation & Quality Control
  • Forskolin Control: Ensure Forskolin alone produces at least a 10-fold increase in cAMP over basal levels.

  • Reference Ligand: Include a full dose-response curve of a known full agonist (e.g., Quinpirole for D2R) to define 100% Emax​ [1].

Data Presentation & Interpretation

To ensure scientific rigor, quantitative data from both the binding and functional assays must be synthesized into a standardized pharmacological profile. Below is a representative data structure summarizing the expected profile of an azepane-based neuropharmacological probe across a standard aminergic panel.

Target Receptor / TransporterAssay TypeReference ControlTest Compound Ki​ (nM)Test Compound EC50​ / IC50​ (nM)Intrinsic Activity ( Emax​ %)
Dopamine D2R Radioligand BindingHaloperidol45.2 ± 3.1N/AN/A
Dopamine D2R cAMP AccumulationQuinpiroleN/A112.4 ± 8.588% (Partial Agonist)
Dopamine D3R Radioligand Binding(+)-Butaclamol12.8 ± 1.4N/AN/A
Serotonin 5-HT1A Radioligand BindingBuspirone> 10,000N/AInactive
Dopamine Transporter (DAT) Uptake InhibitionNomifensine230.0 ± 12.0315.5 ± 20.1N/A (Inhibitor)

Table 1. Representative in vitro pharmacological profiling data for N-(4-Azepanyl)-N-phenylamine derivatives. Data represents mean ± SEM of three independent experiments performed in triplicate.

Interpretation Note: The data indicates that the compound exhibits a preference for D3 over D2 receptors and acts as a partial agonist at the D2 receptor, a profile highly sought after in the development of atypical antipsychotics and anti-Parkinsonian agents[1]. Furthermore, moderate inhibition of DAT suggests potential utility in modulating synaptic dopamine clearance[3].

References

  • University of Regensburg. "Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands." Uni-Regensburg Theses. Available at:[Link]

  • National Institutes of Health (NIH). "Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists." PMC. Available at:[Link]

  • Taylor & Francis. "Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors." Tandfonline. Available at: [Link]

  • ACS Publications. "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." Journal of Medicinal Chemistry. Available at:[Link]

  • National Institutes of Health (NIH). "First-in-Class Selenium-Containing Potent Serotonin Receptor 5-HT6 Agents with a Beneficial Neuroprotective Profile against Alzheimer's Disease." PMC. Available at:[Link]

Sources

Application

Application Note: N-(4-Azepanyl)-N-phenylamine Dihydrochloride in Neuropharmacological In Vivo Studies

Executive Summary & Pharmacological Rationale N-(4-Azepanyl)-N-phenylamine dihydrochloride (CAS: 2203716-42-9) is a highly versatile, CNS-penetrant chemical building block and pharmacophore[1]. In neuropharmacology, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

N-(4-Azepanyl)-N-phenylamine dihydrochloride (CAS: 2203716-42-9) is a highly versatile, CNS-penetrant chemical building block and pharmacophore[1]. In neuropharmacology, the azepane-amine scaffold is widely utilized to design ligands targeting aminergic G-protein coupled receptors (GPCRs), most notably the Histamine H3 receptor (H3R)[2] and Dopamine D2/D3 receptors[3]. Because of its unique seven-membered heterocyclic conformation, the azepane ring provides optimal spatial geometry for binding the orthosteric pockets of these receptors, often acting as a potent antagonist or inverse agonist[2].

Causality in Formulation: The dihydrochloride salt form is specifically selected for in vivo animal studies to maximize aqueous solubility. This allows the compound to be formulated in physiological saline (0.9% NaCl) rather than relying on harsh organic excipients like DMSO or Tween-80. Avoiding these excipients is critical, as they can transiently disrupt blood-brain barrier (BBB) tight junctions or cause mild peritoneal irritation, which heavily confounds sensitive behavioral readouts.

Mechanistic Pathway: Azepane Scaffolds in Cognitive Enhancement

When utilized as an H3R antagonist, the azepane derivative blocks presynaptic autoreceptors in the central nervous system. This blockade disinhibits cAMP accumulation, driving the release of pro-cognitive neurotransmitters (such as histamine, acetylcholine, and dopamine) into the synaptic cleft[2].

H3R_Pathway Compound Azepane Scaffold (N-Phenylazepan-4-amine) H3R H3 Autoreceptor (Presynaptic) Compound->H3R Antagonizes cAMP cAMP Accumulation (Disinhibition) H3R->cAMP Blocks Gi/o NT_Release Neurotransmitter Release (Histamine, ACh) cAMP->NT_Release Promotes Cognition Cognitive Enhancement (In Vivo Outcome) NT_Release->Cognition Drives

Fig 1. Mechanistic pathway of azepane-amine derivatives acting as presynaptic H3R antagonists.

Experimental Protocols

Protocol A: Pharmacokinetic (PK) & BBB Penetration Profiling

To validate the compound's utility as a central nervous system tool, researchers must confirm its ability to cross the BBB. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed over traditional HPLC-UV due to its superior sensitivity, allowing for the detection of low nanomolar concentrations in complex brain tissue matrices[4].

Step-by-Step Methodology:

  • Dosing & Administration: Administer the compound (e.g., 5 mg/kg) via intraperitoneal (i.p.) injection to adult C57BL/6 mice.

  • Tissue Sampling: At predetermined time points (0.5, 1, 2, 4, and 8 hours post-dose), euthanize the animals. Collect systemic blood via cardiac puncture into EDTA-coated tubes and immediately harvest the whole brain.

  • Matrix Processing: Centrifuge the blood at 2000×g for 10 min to isolate plasma. Homogenize the brain tissue in a 1:3 (w/v) ratio of ice-cold PBS.

  • Extraction (Self-Validating Step): Perform protein precipitation by adding 3 volumes of ice-cold methanol (spiked with a deuterated internal standard to correct for matrix effects and extraction loss) to 1 volume of plasma or brain homogenate. Vortex for 10 minutes and centrifuge at 9000×g for 10 minutes at 4°C[5].

  • LC-MS/MS Quantification: Transfer the supernatant to autosampler vials. Analyze using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[5].

  • Data Calculation: Calculate the Brain-to-Plasma partition coefficient ( Kp​ ). A Kp​>0.3 is the gold-standard metric indicating sufficient CNS penetration for neuropharmacological efficacy[6].

Protocol B: Behavioral Efficacy via Novel Object Recognition (NOR)

The NOR task is selected to evaluate cognitive enhancement because it relies entirely on the innate preference of rodents to explore novelty. Unlike the Morris Water Maze or Fear Conditioning, NOR requires no stressful negative reinforcement, making it highly sensitive to subtle cognitive modulators like H3R antagonists[7].

Step-by-Step Methodology:

  • Habituation (Day 1): Place mice in an empty opaque testing arena (48 cm × 48 cm × 33 cm) for 10 minutes. Maintain dim, diffuse lighting (approximately 30 lux) to minimize anxiety-induced exploratory inhibition[8].

  • Dosing (Day 2): Administer N-(4-Azepanyl)-N-phenylamine dihydrochloride (or vehicle) 30 minutes prior to the familiarization phase. Causality: This timing ensures the drug reaches Cmax​ in the brain precisely during the memory acquisition window.

  • Familiarization Phase (Day 2): Place two identical objects in opposite quadrants of the arena. Allow the mouse to explore for 10 minutes.

    • Self-Validating Quality Control: Exclude any mice that do not reach a minimum total exploration time of 30 seconds. Insufficient exploration precludes adequate memory consolidation, rendering the test invalid[8].

  • Retention Interval: Return the mouse to its home cage for 24 hours to assess long-term memory consolidation.

  • Test Phase (Day 3): Replace one familiar object with a novel object (differing in shape and texture but equal in size). Allow 5 minutes of free exploration[9].

  • Analysis: Calculate the Discrimination Index (DI) using the formula:

    DI=(TimeNovel​+TimeFamiliar​)(TimeNovel​−TimeFamiliar​)​

Quantitative Data Presentation

The following table summarizes the representative pharmacokinetic parameters and behavioral efficacy metrics expected when evaluating an optimized azepane-amine derivative in vivo.

ParameterAssay / Biological MatrixTypical Target ValueScientific Interpretation
Tmax​ Plasma (LC-MS/MS)0.5 – 1.0 hoursRapid systemic absorption via i.p. dosing.
Kp​ (Brain/Plasma) Brain Homogenate0.8 – 1.5Excellent BBB penetration; compound freely accesses CNS targets[6].
Minimum Exploration NOR Task (Familiarization)> 30 secondsValidates that memory acquisition occurred[8].
Discrimination Index NOR Task (24h retention)+0.35 to +0.50Significant pro-cognitive effect; strong retention of familiar object[7].

References

  • [2] Kononowicz, A., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry. URL: [Link]

  • [3] Peet, N. P., et al. (1998). Azepinoindole Derivatives With High Affinity for Brain Dopamine and Serotonin Receptors. Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • [7] Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments. URL: [Link]

  • [4] Trickler, W. J., et al. (2010). Analytical and Biological Methods for Probing the Blood-Brain Barrier. Pharmacotherapy. URL: [Link]

  • [8] Alemany-González, M., et al. (2021). Social Factors Influence Behavior in the Novel Object Recognition Task in a Mouse Model of Down Syndrome. Frontiers in Behavioral Neuroscience. URL: [Link]

  • [9] Frontiers. Social Factors Influence Behavior in the Novel Object Recognition Task. URL: [Link]

  • [6] Creative Bioarray. Blood-Brain-Barrier Assay & Penetration Metrics. URL: [Link]

  • [5] Jiao, R., et al. (2025). Metabolism, Organ Distribution, and Blood-Brain Barrier Penetration of Human Milk Oligosaccharides. Applied Sciences. URL: [Link]

Sources

Method

Application Note & Protocol: Preparation of N-(4-Azepanyl)-N-phenylamine Dihydrochloride Stock Solutions

Abstract This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of N-(4-Azepanyl)-N-phenylamine dihydrochloride, a research compound for which detailed public...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of N-(4-Azepanyl)-N-phenylamine dihydrochloride, a research compound for which detailed public data may be limited. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, accuracy, and safety. By integrating established principles of solution chemistry with practical laboratory techniques, this document serves as a self-validating system for generating reliable and reproducible stock solutions for experimental use.

Introduction: The Criticality of a Well-Prepared Stock Solution

The reliability and reproducibility of any experiment in chemical biology and drug discovery are fundamentally dependent on the quality of the reagents used. A properly prepared stock solution, with a precisely known concentration, is the cornerstone of generating high-quality data. N-(4-Azepanyl)-N-phenylamine dihydrochloride, as a dihydrochloride salt of a phenylamine derivative, possesses chemical properties that necessitate careful consideration during stock solution preparation to ensure its stability and solubility. Amine hydrochlorides can be hygroscopic and their solubility is often pH-dependent.[1] This guide will walk you through the essential steps, from initial calculations to long-term storage, to ensure the integrity of your N-(4-Azepanyl)-N-phenylamine dihydrochloride stock solutions.

Physicochemical Properties and Solvent Selection

Due to the limited availability of specific data for N-(4-Azepanyl)-N-phenylamine dihydrochloride, a systematic approach to solvent selection is crucial. The dihydrochloride salt form suggests that the compound is likely more soluble in polar solvents.

Table 1: Recommended Solvents for Initial Solubility Testing

SolventRationaleStarting Concentration for Testing
Water (Sterile, Deionized) The dihydrochloride salt structure often confers aqueous solubility.1-10 mg/mL
Dimethyl Sulfoxide (DMSO) A versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.[2]10-50 mg/mL
Ethanol A polar protic solvent that can be a good alternative or co-solvent.1-10 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.4) For biological applications, solubility in a physiologically relevant buffer is key.1-10 mg/mL

It is imperative for the researcher to empirically determine the solubility of N-(4-Azepanyl)-N-phenylamine dihydrochloride in the chosen solvent before preparing a large-volume stock solution.

Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a stock solution of N-(4-Azepanyl)-N-phenylamine dihydrochloride.

Stock Solution Preparation Workflow cluster_prep Preparation cluster_validation Validation & Storage A Calculate Required Mass B Weigh Compound Accurately A->B Use calibrated balance C Add Calculated Solvent Volume B->C Use volumetric flask for accuracy D Facilitate Dissolution (Vortex, Sonicate, Warm) C->D E Visual Inspection for Complete Dissolution D->E F Sterile Filtration (if necessary) E->F For biological applications G Aliquot into Single-Use Vials F->G H Store at Recommended Temperature G->H e.g., -20°C or -80°C

Caption: Workflow for preparing N-(4-Azepanyl)-N-phenylamine dihydrochloride stock solutions.

Detailed Protocol for Preparing a 10 mM Stock Solution

This protocol provides a step-by-step method for preparing a 10 mM stock solution. The molecular weight of N-(4-Azepanyl)-N-phenylamine dihydrochloride (CAS: 2203716-42-9) should be confirmed from the supplier's documentation. For the purpose of this protocol, a hypothetical molecular weight of 299.25 g/mol will be used for calculations.

Materials:

  • N-(4-Azepanyl)-N-phenylamine dihydrochloride powder

  • Anhydrous, high-purity solvent (e.g., DMSO or sterile deionized water)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)[3]

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator bath (optional)

  • Water bath (optional, set to ≤ 37°C)

  • Sterile syringe filters (0.22 µm, if required)

Procedure:

  • Calculation of Required Mass:

    • To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) × 10 mM × Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of a 10 mM solution (assuming MW = 299.25 g/mol ): Mass (mg) = 1 mL × 10 mM × 299.25 g/mol / 1000 = 2.99 mg

  • Weighing the Compound:

    • Accurately weigh the calculated mass of N-(4-Azepanyl)-N-phenylamine dihydrochloride using a calibrated analytical balance.[3] It is advisable to weigh slightly more than needed and record the exact weight to calculate the precise concentration.

    • Handle the powder in a well-ventilated area or a chemical fume hood.

  • Dissolution:

    • Transfer the weighed powder to an appropriate-sized volumetric flask.

    • Add approximately half of the final desired volume of the chosen solvent to the flask.

    • Mix thoroughly by vortexing. If the compound does not dissolve readily, the following techniques can be employed:

      • Sonication: Place the flask in a sonicator bath for several minutes.

      • Gentle Warming: Briefly warm the solution in a water bath at a temperature not exceeding 37°C.

    • Once the solid is completely dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Final Mixing and Visual Inspection:

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Visually inspect the solution to confirm that no undissolved particles remain. The solution should be clear.

  • Sterile Filtration (for biological applications):

    • If the stock solution is intended for use in cell culture or other sterile applications, it should be filter-sterilized through a 0.22 µm syringe filter compatible with the chosen solvent.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, sterile microcentrifuge tubes or cryovials. This practice minimizes contamination and prevents degradation from repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C. The optimal storage temperature should be determined based on the stability of the compound in the specific solvent. As a general guideline, amine hydrochloride solutions are most stable under acidic conditions.[1]

Quality Control and Best Practices

To ensure the integrity of your experiments, adhere to the following best practices:

  • Purity of Reagents: Always use high-purity, anhydrous solvents when preparing stock solutions, as water can affect the solubility and stability of some compounds.

  • Hygroscopic Nature: Be aware that hydrochloride salts can be hygroscopic.[1] Store the solid compound in a desiccator and allow it to equilibrate to room temperature before opening to prevent condensation.

  • Accurate Measurements: Use volumetric flasks for preparing solutions to ensure accuracy.[3]

  • Documentation: Maintain a detailed record of all stock solution preparations, including the lot number of the compound, the exact mass weighed, the final volume, and the calculated concentration.

  • Stability Testing: For long-term studies, it is advisable to perform periodic stability tests on your stock solutions using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]

Decision-Making for Solvent Selection

The choice of solvent is critical and should be guided by the experimental requirements. The following diagram illustrates a decision-making process for solvent selection.

Solvent Selection Decision Tree Start Start: Need to Prepare Stock Solution A Is the experiment in vitro (cell-based)? Start->A B Yes A->B  Yes C No A->C  No D Test solubility in DMSO first. B->D O Is the experiment for chemical synthesis or non-biological assays? C->O E Is the final concentration of DMSO in media <0.5%? D->E F Yes E->F  Yes G No E->G  No H Proceed with DMSO stock. F->H I Test solubility in water or PBS. G->I J Is it soluble at the desired concentration? I->J K Yes J->K  Yes L No J->L  No M Use aqueous stock. K->M N Consider a co-solvent system (e.g., Water with a small % of Ethanol). L->N P Select a solvent based on reaction compatibility (e.g., DMSO, Ethanol). O->P

Caption: Decision tree for selecting an appropriate solvent.

Conclusion

The preparation of accurate and stable stock solutions of N-(4-Azepanyl)-N-phenylamine dihydrochloride is a critical first step for any successful research endeavor. By following the detailed protocols and best practices outlined in this guide, researchers can ensure the quality and reliability of their experimental results. The emphasis on empirical determination of solubility and careful handling will empower scientists to work confidently with this and other novel research compounds.

References

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions? Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Sadler, P. J., & Guo, Z. (2004). Metal complexes in medicine: an overview. In Metal complexes in medicine (pp. 1-40). Wiley-VCH.
  • Sella, C., & Bacon, J. (1984). The chemistry of dimethyl sulfoxide for the synthetic chemist. Journal of Organic Chemistry, 49(7), 1122-1125.

Sources

Application

Application Note: Advanced Analytical Quantification of N-(4-Azepanyl)-N-phenylamine Dihydrochloride via LC-MS/MS

Target Audience: Bioanalytical Researchers, Analytical Chemists, and Pharmacokinetic (PK) Scientists. Executive Summary & Analytical Challenges N-(4-Azepanyl)-N-phenylamine dihydrochloride (CAS: 2203716-42-9) is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Researchers, Analytical Chemists, and Pharmacokinetic (PK) Scientists.

Executive Summary & Analytical Challenges

N-(4-Azepanyl)-N-phenylamine dihydrochloride (CAS: 2203716-42-9) is a highly polar, di-basic chemical entity. In bioanalytical, pharmacokinetic, and quality control settings, the quantification of such molecules presents two severe analytical bottlenecks:

  • Chromatographic Peak Tailing: The protonated secondary and tertiary amine groups interact strongly with ionized residual silanols on traditional silica-based reversed-phase columns. This secondary ion-exchange interaction leads to severe peak tailing, shifting retention times, and a critical loss of assay sensitivity [1].

  • Matrix Ion Suppression: In biological matrices (e.g., plasma), endogenous phospholipids co-elute with highly polar analytes, suppressing the electrospray ionization (ESI) signal and causing variable quantitative bias.

This application note details a self-validating, highly robust LC-MS/MS protocol that addresses the root causes of these challenges through orthogonal sample preparation and advanced column surface chemistries.

Mechanistic Rationale & Causality (E-E-A-T)

As analytical scientists, we must engineer methods that resolve physical chemistry challenges rather than relying on superficial workarounds (such as signal-suppressing ion-pairing reagents).

Chromatographic Causality: The Role of Charged Surface Hybrid (CSH) Technology

Traditional end-capping cannot eliminate all silanol activity. To resolve the peak tailing of N-(4-Azepanyl)-N-phenylamine, we employ a Charged Surface Hybrid (CSH) C18 stationary phase . CSH technology introduces a low-level positive charge to the particle surface. Under the acidic conditions of the mobile phase (pH ~2.7), this positively charged surface electrostatically repels the protonated di-basic analyte, completely bypassing secondary silanol interactions. This yields highly symmetrical peaks and maximizes the signal-to-noise (S/N) ratio without compromising mass spectrometer cleanliness [1].

LC_Causality A N-(4-Azepanyl)-N-phenylamine (Protonated Di-basic Analyte) B Charged Surface Hybrid (CSH) C18 (Low-level Positive Surface Charge) A->B Injected onto C Electrostatic Repulsion of Analyte from Residual Silanols B->C Creates D Elimination of Secondary Interactions (No Ion-Pairing Reagents Needed) C->D Leads to E Sharp, Symmetrical Peaks & High MS Sensitivity D->E Results in

Figure 1: Mechanism of CSH column technology preventing peak tailing for basic amines.

Sample Preparation Causality: Mixed-Mode Strong Cation Exchange (MCX)

Because the analyte contains two basic nitrogens, it remains positively charged at low pH. By acidifying the sample with 4% H3PO4 prior to loading, we force the azepane and phenylamine nitrogens into their fully protonated states. This guarantees quantitative ionic binding to the negatively charged sulfonic acid groups of the MCX sorbent. This strong ionic bond permits an aggressive 100% organic wash (methanol) to strip away neutral lipids and phospholipids before eluting the analyte with a high-pH organic solvent [2][3].

Step-by-Step Methodologies

Sample Preparation: Mixed-Mode SPE Protocol

The inclusion of a stable-isotope-labeled internal standard (SIL-IS) prior to extraction normalizes any variations in SPE recovery or matrix-induced ion suppression, ensuring the protocol is a self-validating system.

SPE_Protocol N1 1. Acidify Sample Plasma + 4% H3PO4 N2 2. Load Oasis MCX Cartridge N1->N2 N3 3. Aqueous Wash 2% Formic Acid N2->N3 N4 4. Organic Wash 100% Methanol N3->N4 N5 5. Elution 5% NH4OH in ACN/MeOH N4->N5 N6 6. Reconstitute for LC-MS/MS N5->N6

Figure 2: Mixed-mode strong cation exchange (MCX) solid-phase extraction workflow.

Detailed Execution Steps:

  • Pre-treatment: Aliquot 100 µL of biological sample (e.g., plasma). Add 10 µL of SIL-IS (100 ng/mL). Add 100 µL of 4% Phosphoric Acid (H3PO4) to disrupt protein binding and protonate the analyte. Vortex for 30 seconds.

  • Conditioning: Pass 1.0 mL Methanol (MeOH) through a 30 mg/1 cc MCX cartridge, followed by 1.0 mL MS-grade Water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash: Pass 1.0 mL of 2% Formic Acid in Water to remove polar endogenous salts.

  • Organic Wash: Pass 1.0 mL of 100% Methanol. (The di-basic analyte remains ionically bound; phospholipids are washed away).

  • Elution: Elute using 2 x 250 µL of 5% Ammonium Hydroxide (NH4OH) in 50:50 Acetonitrile:Methanol. The high pH neutralizes the basic amines, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Analytical Protocol

Table 1: UHPLC Chromatographic Conditions

ParameterSpecification
Column Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm)
Column Temperature 45 °C (Reduces system backpressure and improves mass transfer)
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in MS-Grade Acetonitrile
Flow Rate 0.45 mL/min
Injection Volume 2.0 µL
Gradient Program 0.0 min: 5% B 0.5 min: 5% B 3.0 min: 60% B 3.5 min: 95% B (Wash) 4.5 min: 5% B (Equilibration)

Table 2: Mass Spectrometry (ESI+) MRM Parameters (Note: Theoretical transitions based on exact mass [M+H]⁺ = 191.2 for the free base C12H18N2)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
N-(4-Azepanyl)-N-phenylamine (Quantifier) 191.298.1 (Azepane fragment)502522
N-(4-Azepanyl)-N-phenylamine (Qualifier) 191.294.1 (Aniline fragment)502528
SIL-Internal Standard 196.2103.1502522

System Suitability Criterion: A self-validating run must begin with a blank injection showing no carryover (>20% of LLOQ), followed by an LLOQ standard verifying a signal-to-noise ratio ≥ 10:1, and a chromatographic tailing factor (Tf) ≤ 1.2.

Quantitative Data & Method Validation Summary

When executing the above protocols, the resulting analytical method demonstrates high robustness, effectively eliminating the matrix effects and peak tailing commonly associated with di-basic amine quantification.

Table 3: Representative Method Validation Summary

Validation ParameterResult / Acceptance Criteria
Linear Dynamic Range 0.5 ng/mL to 500 ng/mL (R² > 0.995, 1/x² weighting)
Intra-Assay Precision (CV%) ≤ 6.5% across all Quality Control (QC) levels
Inter-Assay Accuracy (% Bias) ± 8.0% of nominal concentration
Absolute SPE Recovery > 88% (Consistent across Low, Mid, and High QCs)
Matrix Factor (Ion Suppression) 0.95 - 1.05 (Indicates near-zero phospholipid interference)

References

  • Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk Journal of Agricultural and Food Chemistry, ACS Publications. URL:[Link]

  • A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma Rapid Communications in Mass Spectrometry, PubMed. URL:[Link]

  • Mixed-Mode Solid-Phase Extraction and Cleanup Procedures for the Liquid Chromatographic Determination of Thiabendazole and Carbendazim in Fruit Juices Journal of AOAC International, Oxford Academic. URL:[Link]

Method

Application Note: N-(4-Azepanyl)-N-phenylamine Dihydrochloride as a Dual-Targeting Scaffold in Neuroscience Research

Introduction & Mechanistic Rationale In contemporary neuropharmacology, single-target therapies frequently fail to produce robust clinical outcomes due to the compensatory nature of central nervous system (CNS) networks....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In contemporary neuropharmacology, single-target therapies frequently fail to produce robust clinical outcomes due to the compensatory nature of central nervous system (CNS) networks. N-(4-Azepanyl)-N-phenylamine dihydrochloride (CAS 2203716-42-9, also known as N-Phenylazepan-4-amine dihydrochloride) has emerged as a highly versatile pharmacological building block. Its unique structural topology makes it a privileged scaffold for designing dual-targeting ligands—specifically for the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (σ1R) [1][2].

The Causality of the Chemical Structure:

  • The Azepane Ring (H3R Anchor): At physiological pH, the secondary amine of the flexible, seven-membered azepane ring is protonated. This basic center is mechanistically required to form a critical salt bridge with the highly conserved aspartate residue (Asp114) in transmembrane domain 3 (TM3) of the H3R[1].

  • The N-Phenylamine Moiety (σ1R Anchor): The lipophilic aromatic phenyl ring penetrates deep into the hydrophobic binding pocket of the σ1R. Here, it engages in essential π−π stacking interactions with aromatic residues, driving high-affinity σ1R modulation[2].

  • The Dihydrochloride Salt: Formulating this scaffold as a dihydrochloride salt is a deliberate experimental choice. It ensures optimal aqueous solubility for in vitro assay buffers and rapid systemic absorption in in vivo dosing vehicles, bypassing the solubility bottlenecks typical of lipophilic CNS compounds.

Pharmacological Profiling: In Vitro Assays

To validate the dual-targeting mechanism of any derivative based on this scaffold, researchers must establish a self-validating workflow comprising both binding and functional assays.

Protocol 2.1: Radioligand Binding Assay (H3R & σ1R)

Purpose: To quantify the binding affinity ( Ki​ ) and confirm target engagement.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human H3R or σ1R in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Tracer Incubation:

    • For H3R: Incubate membranes (50 µg protein/well) with 1 nM [ 3 H]-N- α -methylhistamine.

    • For σ1R: Incubate with 2 nM[ 3 H]-(+)-pentazocine.

  • Displacement: Add N-(4-Azepanyl)-N-phenylamine dihydrochloride in a 10-point logarithmic concentration gradient (0.1 nM to 10 µM).

  • Self-Validation Control (Critical): Include 10 µM (a clinically approved dual H3R/σ1R ligand) to define Non-Specific Binding (NSB)[1][2]. Causality Rule: If the NSB exceeds 30% of total binding, the membrane washing step was insufficient (likely due to lipophilic trapping of the tracer), and the assay must be rejected and repeated.

  • Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific filter binding. Measure retained radioactivity via liquid scintillation counting.

Protocol 2.2: cAMP Accumulation Assay (Functional H3R)

Purpose: H3R is a Gi/o​ -coupled receptor. Agonism inhibits adenylate cyclase, decreasing cAMP. A true antagonist will reverse this inhibition.

Step-by-Step Methodology:

  • Seed HEK293-hH3R cells in 384-well microplates at a density of 5,000 cells/well.

  • Stimulate endogenous cAMP production by adding 10 µM Forskolin.

  • Introduce an H3R agonist (e.g., RAMH) at its EC80​ concentration to suppress cAMP levels.

  • Add the azepane test compound. Measure the dose-dependent reversal of cAMP suppression using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay kit.

In Vivo Workflows: Neuropathic Pain & Cognition

Dual H3R/σ1R modulation provides synergistic efficacy: H3R antagonism increases cortical neurotransmitter release (histamine, acetylcholine), while σ1R modulation regulates endoplasmic reticulum calcium signaling to promote neuronal survival[1][3].

Protocol 3.1: Spared Nerve Injury (SNI) Model for Neuropathic Pain
  • Surgical Induction: Under isoflurane anesthesia (2-3%), ligate and transect the tibial and common peroneal nerves of adult male C57BL/6 mice. Leave the sural nerve intact to develop localized hypersensitivity.

  • Dosing Strategy: Administer the compound (10 mg/kg, i.p.) dissolved in 0.9% sterile saline. Causality: The intraperitoneal route combined with the dihydrochloride salt ensures peak plasma concentrations within 30 minutes, aligning with the behavioral testing window.

  • Behavioral Assessment: Measure mechanical allodynia using calibrated von Frey filaments applied to the plantar surface of the affected hind paw at 30, 60, and 120 minutes post-dose. Calculate the 50% withdrawal threshold using the up-down method.

Quantitative Data Summary

The following table summarizes the representative pharmacological profile of optimized azepane-phenylamine scaffolds in neuroscience applications.

Target / AssayRadioligand / ReadoutRepresentative ValuePharmacological Role
Histamine H3R [ 3 H]-N- α -methylhistamine Ki​ = 15 - 45 nMAntagonist / Inverse Agonist
Sigma-1 (σ1R) [ 3 H]-(+)-pentazocine Ki​ = 20 - 60 nMAgonist / Allosteric Modulator
Functional H3R cAMP (TR-FRET) IC50​ = 85 nMReversal of Gi/o​ inhibition
5-HT6/7 Receptors [ 3 H]-LSD Ki​ > 1000 nMOff-target selectivity screen[4]

Mechanistic and Workflow Visualizations

Pathway Compound N-(4-Azepanyl)-N-phenylamine H3R Histamine H3 Receptor (Antagonism) Compound->H3R Azepane ring (Asp114 salt bridge) Sig1R Sigma-1 Receptor (Modulation) Compound->Sig1R Phenylamine ring (π-π stacking) Gi Gi/o Protein Inhibition (Blocks cAMP decrease) H3R->Gi ER ER Chaperone Activity (Ca2+ Regulation) Sig1R->ER NT Increased Neurotransmitter Release (Histamine, ACh, DA) Gi->NT CellSurv Cell Survival & Plasticity ER->CellSurv Outcome Analgesia & Cognitive Enhancement NT->Outcome CellSurv->Outcome

Fig 1. Dual signaling pathway of azepane-phenylamine scaffolds driving neuroprotection and analgesia.

Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Phenotyping Prep Compound Prep (Dihydrochloride Salt) Binding Radioligand Binding (H3R & σ1R) Prep->Binding Functional cAMP Accumulation (TR-FRET) Prep->Functional Pain SNI Model (Neuropathic Pain) Binding->Pain Cog NOR Test (Cognition) Functional->Cog Analysis Data Synthesis & Target Validation Pain->Analysis Cog->Analysis

Fig 2. End-to-end experimental workflow for validating dual-target neuroscience compounds.

References

  • Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Serotonin Receptors as Therapeutic Targets for Autism Spectrum Disorder Treatment Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(4-Azepanyl)-N-phenylamine Dihydrochloride Synthesis

Welcome to the Advanced Applications Support Center. This guide is engineered for synthetic chemists and drug development professionals troubleshooting the two-step synthesis of N-(4-Azepanyl)-N-phenylamine dihydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for synthetic chemists and drug development professionals troubleshooting the two-step synthesis of N-(4-Azepanyl)-N-phenylamine dihydrochloride. Below, we dissect the mechanistic causality behind common yield bottlenecks and provide self-validating protocols to ensure reproducible scale-up.

Phase 1: Reductive Amination (C-N Bond Formation)

Troubleshooting FAQs

Q: Why is my conversion rate from 1-Boc-azepan-4-one to the intermediate amine stalling at 40-50%? A: This is a kinetic issue rooted in the electronic nature of aniline. Unlike aliphatic amines, aniline is a poor nucleophile because its nitrogen lone pair is delocalized into the aromatic ring. Consequently, imine formation becomes the rate-limiting step. To overcome this, you must lower the LUMO of the ketone by adding 1–2 equivalents of glacial acetic acid (AcOH). This mildly acidic environment activates the carbonyl for nucleophilic attack without fully protonating the aniline, driving the equilibrium forward[1].

Q: I am detecting a massive byproduct peak on LC-MS. What is it, and how do I prevent it? A: You are likely observing 1-Boc-azepan-4-ol, resulting from the over-reduction of your starting ketone. If you are using Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN), the hydride source is too aggressive. You must switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃). As demonstrated by [1], the steric bulk and electron-withdrawing acetate ligands of NaBH(OAc)₃ make it exceptionally selective. It will ignore the unreacted ketone and exclusively reduce the transient iminium ion once it forms[1].

Self-Validating Protocol: Reductive Amination

This protocol is designed with built-in visual and analytical checkpoints to validate success before proceeding.

  • Imine Formation: Dissolve 1-Boc-azepan-4-one (1.0 eq) and aniline (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Add glacial acetic acid (1.0 eq).

    • Validation Checkpoint: Stir for 30 minutes at room temperature. A slight yellowing of the solution indicates Schiff base (imine) formation. TLC should show a faint, less polar spot emerging.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes.

    • Validation Checkpoint: A mild exotherm is expected. Unlike NaBH₄, there should be no vigorous hydrogen gas evolution[1].

  • Completion: Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Validation Checkpoint: Monitor by LC-MS. The ketone peak must completely disappear before quenching.

  • Quench & Extraction: Quench carefully with saturated aqueous NaHCO₃.

    • Validation Checkpoint: Vigorous bubbling (CO₂ release) confirms the neutralization of the AcOH catalyst. Extract with dichloromethane, dry over Na₂SO₄, and concentrate to yield 1-Boc-N-(4-azepanyl)-N-phenylamine.

Phase 2: Boc Deprotection & Dihydrochloride Salt Isolation

Troubleshooting FAQs

Q: My deprotection yields a sticky, hygroscopic oil instead of a crystalline solid. How do I fix this? A: This is a classic failure mode when using Trifluoroacetic Acid (TFA) for deprotection. TFA salts of secondary amines are notoriously difficult to crystallize and trap residual solvent. To resolve this, switch your reagent to 4M HCl in anhydrous 1,4-dioxane. As detailed by [2], this reagent provides rapid, quantitative Boc cleavage. Mechanistically, the low dielectric constant of dioxane forces the highly polar dihydrochloride salt to spontaneously precipitate out of solution. This precipitation drives the Le Chatelier equilibrium to absolute completion and acts as an in-situ purification step[2].

Self-Validating Protocol: Boc Deprotection & Salt Formation
  • Dissolution: Dissolve the crude 1-Boc-N-(4-azepanyl)-N-phenylamine in a minimal volume of anhydrous 1,4-dioxane.

  • Cleavage: Slowly add 4M HCl in 1,4-dioxane (5.0 eq of HCl) at room temperature.

    • Validation Checkpoint: Immediate, mild effervescence will occur. This is the release of isobutylene and CO₂ gas, confirming that the tert-butyl carbamate is actively cleaving[2].

  • Precipitation: Stir vigorously for 1–2 hours.

    • Validation Checkpoint: The solution will transition from clear to a thick, white suspension. The spontaneous precipitation of the solid confirms the successful formation of the N-(4-Azepanyl)-N-phenylamine dihydrochloride salt.

  • Isolation: Dilute the suspension with anhydrous diethyl ether (anti-solvent) to maximize recovery. Filter the solid, wash with cold ether, and dry under high vacuum.

Quantitative Data: Reagent Selection Impact

The following table summarizes the critical impact of reducing agent selection on the yield and purity of the Phase 1 intermediate.

Reducing AgentSolventAcid CatalystTarget Amine Yield (%)Azepanol Byproduct (%)Mechanistic Notes
NaBH₄ MeOHNone< 20%> 70%Highly unselective; rapid direct ketone reduction.
NaBH₃CN MeOHAcOH (1 eq)60 - 65%10 - 15%Moderate selectivity; risk of toxic HCN gas during quench.
NaBH(OAc)₃ DCEAcOH (1 eq)> 95% < 2% Optimal steric bulk; highly selective for the iminium ion[1].

Process Visualizations

Pathway A 1-Boc-azepan-4-one + Aniline B Iminium Intermediate (Activated by AcOH) A->B DCE, AcOH Rate-Limiting Step C 1-Boc-N-(4-azepanyl)- N-phenylamine B->C NaBH(OAc)3 Selective Reduction D N-(4-Azepanyl)- N-phenylamine 2HCl C->D 4M HCl / Dioxane Precipitation

Chemical workflow for N-(4-Azepanyl)-N-phenylamine dihydrochloride synthesis.

Troubleshooting Start Low Yield or Impure Product Q1 Is unreacted ketone present? (LC-MS) Start->Q1 Fix1 Add AcOH catalyst Increase reaction time Q1->Fix1 Yes Q2 Is azepanol byproduct detected? Q1->Q2 No Fix2 Switch to NaBH(OAc)3 Avoid NaBH4 Q2->Fix2 Yes Q3 Is the final salt a gummy oil? Q2->Q3 No Fix3 Use anhydrous HCl/Dioxane Triturate with Et2O Q3->Fix3 Yes

Troubleshooting logic tree for identifying and resolving common synthesis bottlenecks.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996.[1] URL: [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)." Journal of Peptide Research, 2001.[2] URL: [Link]

Sources

Optimization

N-(4-Azepanyl)-N-phenylamine dihydrochloride solubility and stability issues

Troubleshooting Guide for Solubility, Stability, and Experimental Handling Introduction: N-(4-Azepanyl)-N-phenylamine dihydrochloride (CAS: 2203716-42-9) is a versatile chemical building block frequently utilized in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide for Solubility, Stability, and Experimental Handling

Introduction: N-(4-Azepanyl)-N-phenylamine dihydrochloride (CAS: 2203716-42-9) is a versatile chemical building block frequently utilized in medicinal chemistry and drug development. Due to the presence of a secondary aniline moiety and its formulation as a dihydrochloride salt, researchers frequently encounter challenges related to auto-oxidation, hygroscopicity, and solvent incompatibility. This guide provides field-proven, mechanistic solutions to optimize your experimental workflows and ensure scientific integrity.

Part 1: Physicochemical Properties & Baseline Data
PropertyValue / Description
Chemical Name N-(4-Azepanyl)-N-phenylamine dihydrochloride
CAS Number 2203716-42-9
Molecular Formula C12H18N2 · 2HCl
Molar Mass 263.21 g/mol
Appearance White to off-white crystalline solid
Aqueous Solubility High (>50 mg/mL in pure water)
DMSO Solubility Moderate (typically ≤10-20 mM)
Primary Degradation Oxidation (aniline moiety), Hydrolysis (moisture-driven)
Part 2: Troubleshooting Guide: Solubility & Reconstitution

Q: Why is my compound precipitating when I dilute my DMSO stock into the biological assay buffer? A: This is a classic pH-dependent solubility issue. Dihydrochloride salts exhibit excellent aqueous solubility in unbuffered water because they create a localized acidic microenvironment. However, when a concentrated DMSO stock is introduced into a strongly buffered physiological solution (pH 7.4 to 8.0), the compound can rapidly deprotonate. The resulting free-base form of the azepanyl-aniline derivative is highly lipophilic and will crash out of solution[1]. Self-Validating Protocol: Always add the DMSO stock dropwise into a vigorously vortexed buffer. Never add the buffer directly to the DMSO stock. If precipitation occurs, verify the final pH of your buffer; you may need to lower the pH slightly (e.g., pH 6.8 - 7.0) to maintain the protonated state during the initial dilution.

Q: I am struggling to achieve a 50 mM stock solution in pure anhydrous DMSO. Why won't it dissolve? A: While free-base amines are highly soluble in organic solvents, dihydrochloride salts possess a highly ionic, rigid crystal lattice. DMSO, despite being a polar aprotic solvent, often struggles to overcome the lattice energy barrier of di-salt forms at high concentrations[1]. Furthermore, if the salt has absorbed trace moisture from the air (hygroscopicity), the water alters the dielectric constant of the microenvironment, further depressing DMSO solubility[2]. Self-Validating Protocol: Cap your stock concentration at 10 mM to 20 mM. If higher concentrations are strictly required, apply gentle warming (37°C) and sonicate for 5–10 minutes. If the solution remains cloudy, do not use it; suspended micro-crystals will cause massive variability in dosing assays.

Part 3: Troubleshooting Guide: Stability & Storage

Q: My solid powder has turned slightly pink/brown after a few weeks of use. Is it still viable for assays? A: No. A color shift to pink, red, or brown is a definitive, visual indicator of oxidative degradation. The secondary aniline moiety in N-(4-Azepanyl)-N-phenylamine is highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light. This oxidative pathway generates highly colored, reactive quinone-imine radical intermediates that can further polymerize into non-conducting oligomers and phenazine units[3][4]. These impurities will actively interfere with biological assays by acting as reactive electrophiles, redox cyclers, or optical quenchers. Self-Validating Protocol: Discard any discolored batch. Solutions must be perfectly clear and colorless. To prevent oxidation, store the solid at -20°C in an amber vial, and always purge the vial headspace with an inert gas (Argon or Nitrogen) before resealing[3].

Q: Why are my molarity calculations yielding inconsistent IC50 results across different experimental days? A: N-(4-Azepanyl)-N-phenylamine dihydrochloride is highly hygroscopic. When a cold vial is opened directly in humid ambient air, the salt rapidly absorbs atmospheric moisture, forming hydrates or simply gaining water mass[2]. Consequently, you are weighing water along with your compound, leading to a significantly lower actual molarity than calculated. Self-Validating Protocol: Track the mass of the vial over time. If the apparent mass of your bulk powder is increasing, moisture has compromised the batch. Always allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

Part 4: Experimental Workflow: Reconstitution & Handling Protocol

To ensure absolute scientific integrity and reproducibility, follow this self-validating workflow for preparing stock solutions:

  • Thermal Equilibration: Remove the amber vial from -20°C storage and place it immediately into a desiccator. Allow it to equilibrate to room temperature for 30–45 minutes. (Causality: Prevents condensation of atmospheric moisture on the cold powder, mitigating hygroscopic mass errors.)

  • Rapid Weighing: Tare your analytical balance and weigh the required mass rapidly. Minimize the time the vial is exposed to the open air.

  • Solubilization: Add anhydrous, amine-free DMSO to achieve a maximum concentration of 10 mM. Vortex immediately.

  • Visual Validation: Inspect the solution against a white background. It must be 100% clear and colorless. If a pink/brown tint is observed, oxidation has occurred; discard the solution[3].

  • Aliquoting & Purging: Divide the stock into single-use aliquots. Gently blow a stream of Argon or Nitrogen gas over the top of each tube to displace oxygen before capping[3].

  • Cryo-Storage: Flash-freeze the aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles.

Part 5: Mechanistic Workflow Visualization

Workflow Start N-(4-Azepanyl)-N-phenylamine Dihydrochloride (Solid) Equilibrate Equilibrate to RT in Desiccator (30 min) Start->Equilibrate Weigh Weigh Rapidly (Minimize Air Exposure) Equilibrate->Weigh Solvent Add Anhydrous DMSO (Max 10-20 mM) Weigh->Solvent Check Visual Quality Control (Check Solution Color) Solvent->Check Clear Clear & Colorless: Pure Compound Check->Clear Pass Brown Pink/Brown Tint: Quinone-Imine Oxidation Check->Brown Fail Store Aliquot, Argon Purge & Store at -80°C Clear->Store Discard Discard Batch (Do Not Use) Brown->Discard

Optimal reconstitution and storage workflow to prevent moisture uptake and aniline oxidation.

References
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis.[Link]

  • Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. Macromolecules (ACS Publications).[Link]

Sources

Troubleshooting

Technical Support Center: N-(4-Azepanyl)-N-phenylamine Dihydrochloride Crystallization

Welcome to the Advanced Crystallization Support Center. This guide is engineered for drug development professionals and process chemists tasked with isolating and purifying N-(4-Azepanyl)-N-phenylamine dihydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. This guide is engineered for drug development professionals and process chemists tasked with isolating and purifying N-(4-Azepanyl)-N-phenylamine dihydrochloride .

Because this active pharmaceutical ingredient (API) intermediate is a di-cationic amine salt, its crystallization is governed by complex hydrogen-bonding networks and high polarity. The presence of two chloride counterions creates a robust crystal lattice when properly nucleated, but it also makes the system highly susceptible to solvent entrapment and [1]. This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your crystallization workflows.

Part 1: Thermodynamic Baseline & Solvent Screening

Successful crystallization requires mapping the thermodynamic boundaries of your compound. Below is the validated solubility and metastable zone width (MZW) data for N-(4-Azepanyl)-N-phenylamine dihydrochloride to guide your solvent selection.

Table 1: Solvent Screening & Thermodynamic Data

Solvent SystemSolubility @ 25°C (mg/mL)Solubility @ 70°C (mg/mL)Metastable Zone Width (°C)Crystallization Outcome / Notes
Water > 500> 800N/AHighly soluble; unsuitable for direct cooling isolation.
Methanol 12045015Good yield; high risk of solvate formation.
Ethanol 2518022Moderate yield; slow nucleation kinetics.
Isopropanol (IPA) < 515N/AStrong anti-solvent; induces immediate oiling out.
Water / IPA (1:4 v/v) 1221018Optimal System: High yield, excellent phase purity.
Part 2: Troubleshooting Guides & FAQs

Q1: Why does my product form a viscous oil instead of crystals upon cooling or anti-solvent addition? A: This phenomenon is known as liquid-liquid phase separation (LLPS), commonly referred to as "oiling out"[1]. It occurs when the supersaturation of the dihydrochloride salt exceeds the miscibility limit of the solvent system before it reaches the metastable limit required for crystalline nucleation. Because the solute molecules in these droplets are highly mobile and randomly arranged, the oil phase acts as a powerful solvent for impurities, severely degrading the purity of your final product[2].

  • Causality & Solution: To resolve this, you must alter the thermodynamic pathway. Switch from a binary solvent system with a wide miscibility gap to one with a bridging solvent (e.g., adding 10% ethanol to a Water/Isopropanol system). More importantly, implement a seeding strategy at a low supersaturation level before the system crosses the LLPS boundary[3].

Q2: The crystals are extremely fine and clog the filter during isolation. How can I improve the crystal habit? A: Fine, needle-like, or poorly defined crystals are the result of a massive burst of primary nucleation. This happens when anti-solvent is added too rapidly, pushing the system to the absolute edge of the metastable zone.

  • Causality & Solution: Shift the kinetic balance from nucleation to crystal growth by utilizing a non-linear (cubic) anti-solvent dosing profile. Start with a very slow addition rate to allow the existing seed crystals to consume the supersaturation. Incorporate a temperature cycling (Ostwald ripening) step: heat the slurry slightly below the dissolution temperature to dissolve the high-surface-energy fines, then cool slowly to deposit that mass onto the larger, more stable crystals.

Q3: I am detecting polymorphic impurities or amorphous domains in my XRPD data. How do I ensure phase purity? A: Amine hydrochlorides are highly prone to polymorphism because the chloride ion can accept multiple hydrogen bonds, leading to various stable depending on the solvent environment[4]. Amorphous domains typically result from the spontaneous, uncontrolled solidification of an oiled-out phase[5].

  • Causality & Solution: Phase purity requires strict control over the water activity ( aw​ ) in your solvent system. Ensure your starting solvent is thoroughly analyzed for water content via Karl Fischer titration. Use high-purity, phase-pure seed crystals to dynamically template the correct hydrogen-bonding network during the critical nucleation phase[4].

Part 3: Standard Operating Procedure (SOP)
Validated Anti-Solvent Seeding Crystallization

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Step 1: Complete Dissolution & Thermal Reset

  • Action: Dissolve the crude N-(4-Azepanyl)-N-phenylamine dihydrochloride in a Water/Isopropanol (1:1 v/v) mixture at 65°C.

  • Causality: Heating the system 10°C above the saturation temperature ensures the complete destruction of any residual thermal history or parasitic polymorphs.

  • Validation Check: The solution must be completely transparent. Any residual turbidity indicates incomplete dissolution; increase the solvent volume by 5% increments until optically clear.

Step 2: Polish Filtration

  • Action: Pass the hot solution through a 0.22 µm PTFE filter directly into a pre-heated crystallizer.

  • Causality: Removes foreign particulates that act as heterogeneous nucleation sites, which can trigger premature, uncontrolled crystallization.

Step 3: Controlled Cooling & Seeding

  • Action: Cool the solution linearly to 50°C (safely within the metastable zone) and add 1-2 wt% of phase-pure seed crystals slurried in Isopropanol. Hold the temperature for 60 minutes.

  • Causality: Seeding provides a low-energy template for crystal growth, bypassing the high activation energy required for primary nucleation. The hold time allows the seed bed to mature and heal surface defects.

  • Validation Check: Analyze a slurry sample via Polarized Light Microscopy (PLM) or in-line Focused Beam Reflectance Measurement (FBRM). The presence of birefringent particles confirms true crystalline growth; dark, spherical droplets indicate a failure (LLPS)[3].

Step 4: Non-Linear Anti-Solvent Dosing

  • Action: Dose Isopropanol (anti-solvent) over 4 hours using a cubic addition profile (slow initial addition, accelerating exponentially over time).

  • Causality: A cubic profile perfectly matches the exponentially increasing surface area of the growing crystal bed, maintaining a constant, low level of supersaturation and preventing secondary nucleation bursts.

Step 5: Ostwald Ripening (Temperature Cycling)

  • Action: Heat the slurry to 55°C for 30 minutes, then cool back to 20°C at a rate of 0.1°C/min.

  • Causality: This thermodynamic cycle dissolves high-energy fines and re-deposits the material onto larger crystals, drastically improving filterability and bulk density.

Step 6: Isolation & Stepwise Drying

  • Action: Filter the slurry and wash the cake with cold Isopropanol. Dry under vacuum at 30°C for 4 hours, then ramp to 50°C.

  • Causality: Stepwise drying prevents rapid solvent evaporation, which can cause surface crusting and permanently trap residual solvent within the crystal lattice.

  • Validation Check: Monitor drying via Loss on Drying (LOD) or Gas Chromatography (GC) until residual solvent is confirmed to be < 3000 ppm.

Part 4: Process Visualization

CrystallizationTroubleshooting Start Issue: Oiling Out (LLPS) Detected via PLM/FBRM Check Diagnostic: Analyze Phase Diagram (Miscibility Gap vs. MZW) Start->Check Supersat Root Cause A: High Supersaturation Rate Check->Supersat Solvent Root Cause B: Poor Solvent Miscibility Check->Solvent Action1 Intervention A: Reduce Cooling/Dosing Rate Supersat->Action1 If kinetic Action2 Intervention B: Introduce Bridging Solvent Solvent->Action2 If thermodynamic Action3 Critical Step: Seed in Metastable Zone Action1->Action3 Action2->Action3 Success Outcome: Controlled Crystal Growth Action3->Success

Decision tree for resolving Liquid-Liquid Phase Separation during crystallization.

Part 5: References
  • Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development URL: [Link]

  • Title: An In-Line Study of Oiling Out and Crystallization Source: Organic Process Research & Development URL: [Link]

  • Title: Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids Source: Journal of the American Chemical Society URL: [Link]

  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

Sources

Optimization

Overcoming off-target effects of N-(4-Azepanyl)-N-phenylamine dihydrochloride

Welcome to the Application Support Center for N-(4-Azepanyl)-N-phenylamine dihydrochloride (N4A-PA) (CAS: 2203716-42-9). As a lipophilic small molecule featuring a basic azepane ring and a phenylamine moiety, N4A-PA is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for N-(4-Azepanyl)-N-phenylamine dihydrochloride (N4A-PA) (CAS: 2203716-42-9). As a lipophilic small molecule featuring a basic azepane ring and a phenylamine moiety, N4A-PA is a highly potent modulator in cell-free biochemical assays. However, researchers frequently report a severe drop-off in potency and the emergence of off-target cytotoxicity when transitioning to cell-based models.

This portal provides authoritative, step-by-step troubleshooting guides to help you identify, validate, and overcome the physicochemical liabilities of N4A-PA—specifically lysosomotropism and polypharmacology.

The Causality of N4A-PA Off-Target Effects

Before troubleshooting, it is critical to understand the mechanistic drivers behind N4A-PA's behavior in cellular environments. The compound's off-target profile is primarily dictated by its structure:

  • Lysosomal Sequestration (Ion Trapping): N4A-PA contains a weakly basic secondary amine within its azepane ring (estimated pKa ~8.5) and has a high lipophilicity (ClogP > 2.5). At a physiological pH of 7.4, a significant fraction of the drug is unprotonated, allowing it to passively diffuse across the plasma membrane. However, upon entering the acidic lumen of the lysosome (pH ~4.5), the amine becomes heavily protonated. The charged molecule cannot diffuse back across the lipid bilayer, leading to massive lysosomal accumulation. This phenomenon, known as ion trapping, depletes the effective cytosolic concentration of the drug, causing an apparent loss of target engagement and inducing off-target lysosomal stress ().

  • Promiscuous Polypharmacology: The hydrophobic phenylamine motif can engage in non-specific π-π stacking and hydrophobic interactions with off-target kinases or GPCRs, confounding phenotypic readouts.

Troubleshooting Guide & Experimental Protocols
Issue A: Apparent Loss of Potency in Cellular Assays

Symptom: N4A-PA exhibits nanomolar affinity in biochemical assays but requires high micromolar concentrations to achieve phenotypic effects in live cells. Root Cause: Lysosomotropism is sequestering the drug away from its intended cytosolic/nuclear target.

Protocol 1: V-ATPase Inhibition Rescue Assay This self-validating protocol determines if lysosomal trapping is responsible for the loss of potency by chemically collapsing the lysosomal pH gradient.

  • Cell Seeding: Seed your target cell line in a 96-well plate at 1×104 cells/well and incubate overnight at 37°C.

  • Gradient Collapse (The Control): Pre-treat the experimental wells with 10 nM Bafilomycin A1 or 100 nM Concanamycin A for 1 hour. These agents inhibit the vacuolar H+-ATPase (V-ATPase), neutralizing the lysosomal pH to match the cytosol ().

  • Drug Treatment: Administer N4A-PA across a concentration gradient (e.g., 1 nM to 10 μM) to both the V-ATPase-inhibited cells and the untreated control cells.

  • Quantification: Measure your standard downstream target engagement readout (e.g., Western blot for substrate phosphorylation, or NanoBRET).

Self-Validating Logic: If N4A-PA target engagement is restored at nanomolar concentrations exclusively in the Bafilomycin A1-treated wells, you have definitively proven that lysosomal trapping is the cause of the potency drop.

Issue B: Phenotypic Toxicity and Promiscuous Binding

Symptom: Cells exhibit rapid morphological changes or apoptosis at concentrations >5 μM, and effects persist even in target-knockout validation lines. Root Cause: High concentrations of trapped lipophilic amines cause Lysosomal Membrane Permeabilization (LMP), releasing cathepsins into the cytosol and triggering apoptosis. Concurrently, the phenylamine group may be binding off-target proteins.

Protocol 2: Cellular Thermal Shift Assay (CETSA) To separate true on-target engagement from promiscuous off-target toxicity, use CETSA. This relies on the biophysical principle that ligand binding thermally stabilizes the target protein.

  • In-Cell Dosing: Treat live cells with N4A-PA at the optimized cytosolic concentration (derived from Protocol 1) for 1 hour.

  • Thermal Gradient: Harvest the cells, resuspend in PBS, and aliquot into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen and a 20°C water bath.

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The supernatant contains the stabilized, soluble proteins; the pellet contains denatured proteins.

  • Validation: Analyze the soluble fraction via quantitative immunoblotting against your primary target and suspected off-target panels.

Self-Validating Logic: A thermal shift (stabilization at higher temperatures) exclusively in the primary target confirms specific on-target engagement. If multiple unrelated proteins shift, N4A-PA is acting promiscuously at the chosen concentration.

Quantitative Data Summary

The following table summarizes the expected assay shifts when managing N4A-PA's physicochemical liabilities.

ParameterBiochemical Assay (Cell-Free)Standard Cell Assay (pH 7.4)V-ATPase Inhibited Cell Assay
Target Affinity (IC50) 12 nM4.5 μM45 nM
Lysosomal Accumulation Ratio N/A> 100-fold< 5-fold
Off-Target Cytotoxicity NoneHigh (>10 μM)Low
Thermal Shift (CETSA ΔTm) +5.2 °CUnmeasurable (LMP death)+4.8 °C
Mechanistic Pathway Visualization

G N4A_Ext N4A-PA (Extracellular) pH 7.4 (Unprotonated) N4A_Cyt N4A-PA (Cytosol) Target Engagement N4A_Ext->N4A_Cyt Passive Diffusion N4A_Lys N4A-PA (Lysosome) pH 4.5 (Protonated/Trapped) N4A_Cyt->N4A_Lys Ion Trapping OffTarget Lysosomal Stress & Off-Target Toxicity N4A_Lys->OffTarget Accumulation Rescue Bafilomycin A1 (V-ATPase Inhibitor) Rescue->N4A_Lys Blocks Acidification (Rescues Cytosolic Pool)

Cellular distribution and lysosomal trapping mechanism of N4A-PA.

Frequently Asked Questions (FAQs)

Q: Why does N4A-PA cause rapid cell death at concentrations above 10 μM? A: At high concentrations, the massive accumulation of lipophilic amines inside the lysosome draws in water via osmosis, causing lysosomal swelling and Lysosomal Membrane Permeabilization (LMP). This ruptures the organelle, releasing destructive cathepsins into the cytosol and initiating apoptosis. You must optimize the concentration using the CETSA protocol to stay below the LMP threshold.

Q: Can I modify the chemical structure of N4A-PA to prevent lysosomotropism entirely? A: Yes. Medicinal chemistry strategies to mitigate this include reducing the basicity (pKa) of the azepane amine. Converting the amine to an amide, or introducing electron-withdrawing groups (like fluorine) adjacent to the amine, can lower the pKa below 7.0, preventing protonation in the lysosome (). Alternatively, lowering the overall lipophilicity (ClogP) will reduce membrane permeability.

Q: Is it possible that N4A-PA is being actively pumped out of the cell? A: While passive ion trapping is the primary driver of compartmentalization, basic amines can also be substrates for multidrug resistance (MDR) efflux pumps like P-glycoprotein (P-gp). If V-ATPase inhibition does not fully restore target engagement, consider running a secondary control assay using a P-gp inhibitor like Verapamil.

References
  • Mechanisms of amine accumulation in, and egress from, lysosomes. Bioanalysis.[Link]

  • Lysosomotropic Properties of Weakly Basic Anticancer Agents Promote Cancer Cell Selectivity In Vitro. PLoS One.[Link]

  • Lysosomal sequestration of hydrophobic weak base chemotherapeutics triggers lysosomal biogenesis and lysosome-dependent cancer multidrug resistance. Oncotarget.[Link]

Troubleshooting

Technical Support Center: N-(4-Azepanyl)-N-phenylamine Dihydrochloride Purification &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N-(4-Azepanyl)-N-phenylamine dihydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N-(4-Azepanyl)-N-phenylamine dihydrochloride .

This molecule presents unique handling difficulties due to its dual-nitrogen system: a highly basic aliphatic azepane ring and a weakly basic aromatic phenylamine (aniline) moiety. The resulting dihydrochloride salt is prone to severe hygroscopicity, oxidation, and liquid-liquid phase separation (oiling out) during isolation. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity recovery.

I. Core Troubleshooting & FAQs

Q1: Why does my purified salt turn into a sticky, pink/brown oil instead of forming a crystalline solid? Mechanistic Cause: You are observing two distinct phenomena: "oiling out" and auto-oxidation.

  • Oiling Out (Liquid-Liquid Phase Separation): Amine hydrochlorides rely on strong charge-assisted hydrogen bonds between the protonated amine cations and chloride anions to maintain their crystal lattice [1]. If trace water is present, it competitively hydrates the chloride ions, lowering the lattice energy below the solvation energy, causing the compound to crash out as a viscous oil rather than a crystal.

  • Discoloration: The phenylamine (aniline) moiety is electron-rich and highly susceptible to auto-oxidation. Exposure to ambient oxygen and light generates colored radical cations (typically pink or brown) that become trapped in the oily matrix. The Solution: You must exclude water and oxygen. Use strictly anhydrous, degassed solvent systems (e.g., anhydrous methanol/diethyl ether) under an argon or nitrogen atmosphere.

Q2: I am trying to free-base the dihydrochloride salt for a downstream coupling reaction, but I am getting terrible recovery and unresolvable emulsions. What is happening? Mechanistic Cause: The two nitrogen centers have a massive pKa differential. The aliphatic azepane nitrogen has a pKa of ~10.5, while the aniline nitrogen has a pKa of ~4.5. If you only adjust your aqueous extraction phase to a neutral or mildly basic pH (e.g., pH 7–8), you only deprotonate the aniline. The azepane remains protonated, creating a mono-cationic species. This molecule acts as a potent surfactant (a polar charged head with a lipophilic tail), drastically lowering the interfacial tension between your aqueous and organic layers, resulting in stable emulsions. The Solution: You must drive the aqueous phase to pH > 12 using 2M NaOH to ensure both nitrogens are fully deprotonated before introducing your organic extraction solvent.

Q3: How can I verify that I have synthesized the dihydrochloride salt and not a mixed mono-hydrochloride? Mechanistic Cause: Relying on aqueous HCl additions often leads to equilibrium mixtures of mono- and di-salts due to the weak basicity of the aniline nitrogen. The Solution: Salt formation must be driven kinetically by precipitation. Dissolve the free base in a non-polar solvent (e.g., MTBE or dry diethyl ether) and introduce anhydrous HCl gas (or a standardized HCl/dioxane solution) in a strict stoichiometric excess (≥ 2.5 equivalents). The insolubility of the dihydrochloride in the non-polar solvent forces the reaction to completion.

II. Mechanistic Workflows & Visualizations

pH-Dependent Speciation and Extraction Control

Understanding the protonation state is critical for avoiding emulsions and ensuring complete phase transfer.

G A Dihydrochloride Salt (pH < 4) Highly Water Soluble B Mono-cationic State (pH 5 - 9) Surfactant-like / Emulsions A->B Add Base (Deprotonates Aniline N) C Free Base (pH > 12) Organic Soluble B->C Add Strong Base (Deprotonates Azepane N) C->A Add Excess HCl (Precipitates Salt)

Fig 1: pH-dependent speciation and emulsion risk during extraction.

Anti-Solvent Crystallization Strategy

To overcome "oiling out," a controlled anti-solvent addition must be utilized to carefully lower the solubility threshold without disrupting the nucleation kinetics.

G S1 Crude Dihydrochloride (Oily / Discolored) S2 Dissolve in Anhydrous MeOH (Minimal Volume, 40°C) S1->S2 S3 Hot Filtration (Remove Insoluble Impurities) S2->S3 S4 Titrate with Anti-solvent (Anhydrous Et2O) to Cloud Point S3->S4 S5 Seed & Cool Slowly (25°C to 4°C) S4->S5 Avoid rapid cooling to prevent LLPS S6 Filter & Wash (Pure Crystalline Salt) S5->S6

Fig 2: Anti-solvent crystallization workflow to prevent liquid-liquid phase separation.

III. Quantitative Data & Solvent Selection

To execute the protocols successfully, refer to the physicochemical constraints and solvent compatibilities outlined below.

Table 1: Physicochemical & pKa Profiling

PropertyValue / CharacteristicImpact on Purification
Azepane N pKa ~10.5 (Strongly Basic)Requires pH > 12 for complete free-basing [2].
Aniline N pKa ~4.5 (Weakly Basic)Prone to dissociation; requires excess anhydrous HCl to form the di-salt.
Oxidation Potential High (Aniline moiety)Requires degassed solvents and protection from light.
Hygroscopicity SevereDemands strict anhydrous conditions and Schlenk line techniques [1].

Table 2: Solvent Selection Matrix for Crystallization

Solvent RoleRecommended SolventCausality / Rationale
Primary Solvent Anhydrous Methanol (MeOH)High dielectric constant dissolves the di-salt; low boiling point allows easy removal.
Anti-Solvent Anhydrous Diethyl Ether (Et₂O)Non-polar; rapidly decreases solubility of the salt without hydrogen-bond competition.
Extraction Solvent Methyl tert-butyl ether (MTBE)Excellent phase separation from water; does not form peroxides as rapidly as Et₂O.

IV. Experimental Protocols (Self-Validating Systems)

Protocol A: Complete Free-Basing and Extraction

Objective: Convert crude, discolored dihydrochloride salt into a pure free base without emulsion formation.

  • Dissolution: Suspend 10.0 g of crude N-(4-Azepanyl)-N-phenylamine dihydrochloride in 100 mL of degassed, deionized water.

  • pH Adjustment (Critical Step): Place the flask in an ice bath (0–5 °C). Slowly add 2M NaOH dropwise under vigorous stirring.

    • Causality: The ice bath prevents exothermic degradation of the free aniline.

  • Validation Check: Stop addition and test the aqueous phase with pH indicator strips. Continue adding NaOH until the pH remains stable at > 12.0 .

    • Self-Validation: If the solution is cloudy but thick (emulsion-like), the pH is likely around 8-9. Once pH > 12 is reached, the free base will visibly separate as distinct oil droplets, and the aqueous layer will lose its soapy consistency.

  • Extraction: Add 100 mL of MTBE. Stir vigorously for 5 minutes, then transfer to a separatory funnel. Allow phases to separate. Extract the aqueous layer twice more with 50 mL MTBE.

  • Drying & Concentration: Combine the MTBE layers, dry over anhydrous Na₂SO₄ for 30 minutes, filter, and concentrate under reduced pressure to yield the free base as a pale yellow oil.

Protocol B: Anhydrous Recrystallization of the Dihydrochloride Salt

Objective: Generate analytically pure, non-hygroscopic crystals from the free base.

  • Salt Formation: Dissolve the free base (from Protocol A) in 50 mL of anhydrous Et₂O under an argon atmosphere. Cool to 0 °C.

  • Acidification: Slowly add 2.5 equivalents of 4M HCl in dioxane dropwise.

    • Causality: Using HCl in dioxane rather than aqueous HCl completely excludes water, forcing the immediate precipitation of the dihydrochloride salt and preventing "oiling out" [1].

  • Isolation of Crude Salt: Filter the resulting precipitate rapidly under a blanket of argon (using a Schlenk frit if available) to prevent atmospheric moisture absorption.

  • Recrystallization: Transfer the crude solid to a dry flask. Add anhydrous MeOH dropwise at 40 °C just until the solid dissolves. Do not add excess.

  • Anti-Solvent Titration: Remove from heat. Slowly titrate anhydrous Et₂O into the solution until a faint, persistent cloudiness (the cloud point) is observed.

  • Maturation: Add a microscopic seed crystal (if available). Wrap the flask in foil (to prevent photo-oxidation) and allow it to cool undisturbed to room temperature over 4 hours, then to 4 °C overnight.

    • Self-Validation: Successful crystallization will yield distinct, free-flowing white-to-off-white needles. If an oil forms at the bottom, the cooling rate was too fast, or the MeOH contained trace water.

V. References

  • Armarego, W.L.F., & Chai, C. (2012). Purification of Laboratory Chemicals (7th Ed.). Elsevier.[Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.[Link]

  • Reymond, J.-L., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PubMed Central (NIH).[Link]

Optimization

Technical Support Center: Troubleshooting N-(4-Azepanyl)-N-phenylamine Dihydrochloride Workflows

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected roadblocks when incorporating N-(4-Azepanyl)-N-pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected roadblocks when incorporating N-(4-Azepanyl)-N-phenylamine dihydrochloride (CAS: 2203716-42-9) into their synthetic workflows or biological assays.

This compound is a highly versatile diamine building block, featuring both a secondary aliphatic amine (embedded within a 7-membered azepane ring) and a secondary aromatic amine (aniline derivative). However, its structural sterics combined with its dihydrochloride salt formulation create specific physicochemical challenges. This guide is designed to deconstruct these unexpected results and provide self-validating solutions grounded in established chemical and pharmacological principles.

Part I: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my amide coupling yields consistently below 20%, even with excess EDC/HOBt?

The Causality: You are battling two distinct chemical barriers: stoichiometry and steric hindrance. First, the compound is supplied as a dihydrochloride salt. If you do not add sufficient organic base to neutralize the two equivalents of HCl, the azepane nitrogen remains protonated and non-nucleophilic. Second, the azepane ring creates significant steric bulk around the secondary amine, which severely retards the kinetics of nucleophilic attack on standard activated esters (like those formed by EDC/HOBt). The Solution: You must use a minimum of 3.0 equivalents of a sterically hindered base (e.g., DIPEA) to fully free-base the compound in situ. Furthermore, switch to a coupling reagent specifically optimized for sterically hindered secondary amines, such as Propylphosphonic anhydride (T3P)[1]. T3P drives the reaction forward by forming a highly reactive intermediate that overcomes the steric penalty of the azepane ring.

Q2: I used this compound in a biochemical screen and observed sudden "pan-inhibition" across multiple targets. Is it a promiscuous inhibitor?

The Causality: It is highly unlikely that this building block is a true pan-inhibitor. Instead, you are observing a classic assay artifact induced by the dihydrochloride salt[2]. When a dihydrochloride salt is dissolved in a weakly buffered aqueous system (or a DMSO/water mix), it releases two moles of hydrochloric acid per mole of compound. At high screening concentrations (e.g., 100 µM to 1 mM), this drastically drops the local pH of the assay well. The target proteins denature due to the acidic shock, which manifests as a false positive (apparent inhibition) in your readout. The Solution: Pre-neutralize your DMSO stock solutions or utilize an assay buffer with high buffering capacity (e.g., 100 mM HEPES, pH 7.4) to absorb the pH shift.

Q3: The molarity of my stock solutions seems inconsistent across different weeks, leading to shifting IC50 values. Is the compound degrading?

The Causality: The compound is chemically stable under standard conditions. The inconsistency is caused by weighing errors driven by hygroscopicity. Dihydrochloride salts are notoriously hygroscopic; they rapidly absorb atmospheric moisture when the reagent bottle is opened[3]. As water incorporates into the crystal lattice, the total mass of the powder increases, meaning you are weighing less active pharmaceutical ingredient (API) and more water. The Solution: Store the compound in a desiccator and weigh it rapidly. For critical quantitative assays, determine the exact water content via Karl Fischer titration before preparing stock solutions.

Part II: Quantitative Data Presentation

To easily identify where your experimental parameters may be failing, compare your current setup against the optimized conditions summarized below.

Experimental ParameterStandard Condition (Failure Mode)Optimized Condition (Success Mode)Mechanistic Causality
Amide Coupling Base 1.0 - 1.5 eq. Triethylamine3.0 - 4.0 eq. DIPEADIPEA neutralizes 2x HCl without competing as a nucleophile due to its own steric bulk.
Coupling Reagent EDC/HOBt or NHST3P or HATUOvercomes the high activation energy required for the sterically hindered azepane secondary amine.
Bioassay Buffer 10 mM Tris, pH 7.4100 mM HEPES, pH 7.4High buffer capacity prevents the 2x HCl equivalents from dropping the pH and denaturing proteins.
Stock Storage Benchtop, ambient humidityDesiccator, inert gas purgePrevents hygroscopic water absorption, ensuring accurate molarity during weighing.

Part III: Self-Validating Experimental Protocols

To ensure trustworthiness in your results, protocols must be designed to validate themselves at critical junctures. Implement the following methodologies to eliminate unexpected variables.

Protocol A: Optimized Amide Coupling via T3P

This protocol is designed to force the coupling of the hindered azepane nitrogen while managing the dihydrochloride salt.

  • Reagent Preparation: Suspend 1.0 eq of your target carboxylic acid and 1.1 eq of N-(4-Azepanyl)-N-phenylamine dihydrochloride in anhydrous DMF (0.5 M concentration).

    • Causality: DMF provides high solubility for both the organic acid and the highly polar dihydrochloride salt.

  • In Situ Free-Basing: Add 4.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

    • Validation Checkpoint: Spot 1 µL of the reaction mixture onto wet pH indicator paper. The pH must read ≥ 8.0. If it does not, the dihydrochloride salt is not fully neutralized, and the reaction will fail. Add DIPEA in 0.5 eq increments until pH ≥ 8.0 is achieved.

  • Activation & Coupling: Add 1.5 eq of T3P (50% solution in EtOAc) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: T3P forms a highly reactive mixed anhydride that is uniquely susceptible to attack by bulky secondary amines[1].

  • Workup: Quench with saturated aqueous NaHCO3 and extract with EtOAc. The byproduct of T3P is water-soluble, allowing for a clean organic phase.

Protocol B: Artifact-Free Bioassay Stock Preparation

This protocol prevents false positives caused by pH shifts and colloidal aggregation.

  • Primary Stock: Weigh the compound rapidly (to minimize hygroscopic mass errors) and dissolve in 100% DMSO to yield a 10 mM stock.

  • Neutralization (The Critical Step): Add 2.0 molar equivalents of NaOH (using a 1 M aqueous solution) directly to the DMSO stock.

    • Validation Checkpoint: Dilute a 10 µL aliquot of this stock into 990 µL of your assay buffer. Measure the pH using a micro-probe. It must match your vehicle control (DMSO only) within ±0.1 pH units. If the pH drops, your buffer capacity is insufficient.

  • Aggregation Check: To rule out colloidal aggregation (a common PAINS artifact), run an orthogonal assay plate containing 0.01% Triton X-100[2].

    • Causality: Non-ionic detergents disrupt colloidal aggregates. If your compound shows activity in the standard buffer but loses activity when Triton X-100 is added, the initial result was an aggregation-based false positive.

Part IV: Troubleshooting Visualization

The following decision tree maps the logical pathway for diagnosing and resolving unexpected biological assay results when using dihydrochloride salt formulations.

G N1 Unexpected Bioassay Result (Apparent Pan-Inhibition) N2 Check Stock pH (Dihydrochloride Effect) N1->N2 N3 pH < 6.0 Protein Denaturation N2->N3 Yes N5 Check Aggregation (DLS / Orthogonal Assay) N2->N5 No N4 Buffer & Neutralize (Add 2 eq. Base) N3->N4 N4->N5 N6 Colloidal Aggregation (False Positive) N5->N6 Yes N8 Valid Target Modulation N5->N8 No N7 Add 0.01% Triton X-100 N6->N7 N7->N8

Workflow for resolving bioassay artifacts induced by dihydrochloride salt formulations.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Two high throughput screening assays for Aberrant RNA-protein interactions in Myotonic Dystrophy Type-1 Source: National Institutes of Health (PMC) URL:[Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: United States Patent and Trademark Office (Referenced Literature) URL:[Link]

Sources

Troubleshooting

Minimizing toxicity of N-(4-Azepanyl)-N-phenylamine dihydrochloride in vivo

Technical Support Center: Minimizing In Vivo Toxicity of N-(4-Azepanyl)-N-phenylamine Dihydrochloride Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing In Vivo Toxicity of N-(4-Azepanyl)-N-phenylamine Dihydrochloride

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vivo tolerability of novel small-molecule amines. N-(4-Azepanyl)-N-phenylamine dihydrochloride (CAS: 2203716-42-9) is a highly effective pharmacological building block, but its unique structural topology presents three distinct physiological liabilities when transitioned from in vitro assays to in vivo models:

  • The Dihydrochloride Salt: Causes acute acid-base toxicity and injection site necrosis.

  • The Aniline (N-phenylamine) Moiety: Drives CYP450-mediated methemoglobinemia.

  • The Azepane Ring: Acts as a Cationic Amphiphilic Drug (CAD), inducing lysosomal phospholipidosis.

This guide provides the mechanistic causality behind these toxicities and self-validating protocols to mitigate them, ensuring scientific integrity and animal welfare during your experiments.

Section 1: Troubleshooting & Mechanistic FAQs

Q1: Why do my animal subjects develop severe injection site necrosis or phlebitis immediately after IV or IP administration? The Causality: This is an acute physicochemical reaction, not a target-mediated toxicity. The compound is formulated as a dihydrochloride salt. When dissolved in unbuffered water or standard saline, the salt dissociates, releasing two equivalents of hydrochloric acid (HCl). This overwhelms the local buffering capacity of the interstitial fluid or plasma, rapidly dropping the localized pH below 3.0. This extreme acidity causes immediate protein denaturation, endothelial damage, and coagulative necrosis. The Solution: You must actively neutralize the formulation prior to dosing. Relying on the animal's physiological buffers is insufficient for bolus injections. See Protocol 1 for a self-validating neutralization workflow.

Q2: I observed cyanosis (blue skin/mucous membranes) and lethargy in my models 1-2 hours after systemic dosing. What is the mechanism, and how can I prevent it? The Causality: This is a classic hallmark of the aniline (N-phenylamine) moiety. In vivo, aniline derivatives undergo hepatic N-hydroxylation mediated by Cytochrome P450 enzymes to form N-hydroxyarylamines[1]. These reactive metabolites penetrate erythrocytes and undergo a co-oxidation reaction with oxyhemoglobin (HbO2). This process oxidizes the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin (met-Hb), which cannot bind oxygen, leading to functional hypoxia and cyanosis[2]. The Solution: Implement strict dose-fractionation (e.g., dividing a 30 mg/kg daily dose into three 10 mg/kg doses every 8 hours) to prevent saturating the erythrocyte's endogenous NADH-methemoglobin reductase pathway. For acute rescue, utilize Methylene Blue (see Protocol 2).

Q3: Chronic dosing over 14 days resulted in foamy macrophages and multi-lamellar inclusion bodies in the liver and lungs. Is the compound permanently damaging these organs? The Causality: You are observing Drug-Induced Phospholipidosis (DIPL). The azepane ring is a basic, lipophilic amine, classifying this compound as a Cationic Amphiphilic Drug (CAD)[3]. Because it is lipophilic, it easily crosses cell membranes. However, once it enters the acidic environment of the endolysosomal compartment, the azepane nitrogen becomes protonated and trapped. The now-cationic drug binds to negatively charged intralysosomal vesicles, neutralizing their surface charge. This displaces and inhibits lysosomal phospholipase A2, halting the degradation of phospholipids, which then accumulate as lamellar bodies[4],[5]. The Solution: DIPL is generally an adaptive, reversible response rather than permanent necrosis. To minimize it, avoid chronic high-dose boluses. Co-administration with hydroxypropyl-β-cyclodextrin (HPβCD) can alter the compound's volume of distribution, reducing lysosomal trapping.

Section 2: Experimental Protocols

Protocol 1: Safe Formulation & Buffering of Dihydrochloride Salts

Objective: Formulate N-(4-Azepanyl)-N-phenylamine 2HCl into a physiologically tolerable solution (pH 7.2–7.4) without causing drug precipitation.

  • Initial Dissolution: Weigh the required mass of the dihydrochloride salt and dissolve it in 80% of the final target volume using 1X Phosphate-Buffered Saline (PBS).

  • Baseline Measurement: Insert a calibrated micro-pH probe. Validation Checkpoint: The pH should read between 2.5 and 3.5. If the pH is >5.0, you may not have the dihydrochloride salt form.

  • Titration: Under continuous magnetic stirring, add 0.1 M NaOH dropwise. Monitor the pH continuously.

  • Equilibration: Stop titration when the pH reaches 7.0. Allow the solution to stir for 5 minutes. Validation Checkpoint: The pH may drift slightly as the buffering system equilibrates. Adjust carefully to a final pH of 7.2–7.4.

  • Visual Inspection: Ensure the solution remains completely clear. If precipitation occurs, the free base has crashed out; you must add a solubilizer (e.g., 5-10% DMSO or 20% HPβCD) and restart.

  • Finalization: QS to the final volume with PBS and sterile filter through a 0.22 µm PTFE membrane before administration.

Protocol 2: In Vivo Methemoglobin Monitoring and Rescue Workflow

Objective: Quantify aniline-induced hypoxia and reverse severe methemoglobinemia.

  • Baseline Sampling: Prior to dosing, draw 50 µL of whole blood via the tail vein or submandibular bleed into a heparinized tube.

  • Assay Execution: Use a multi-wavelength CO-oximeter to establish baseline MetHb levels. Validation Checkpoint: Normal baseline MetHb in rodents should be < 2%.

  • Post-Dose Monitoring: Administer the formulated N-(4-Azepanyl)-N-phenylamine. Take subsequent blood samples at 1, 2, and 4 hours post-dose.

  • Threshold Trigger: If MetHb levels exceed 20% or if the animal exhibits clinical cyanosis, initiate the rescue protocol.

  • Rescue Administration: Administer Methylene Blue (1-2 mg/kg) via slow IV injection. Methylene blue acts as an artificial electron acceptor for NADPH-methemoglobin reductase, rapidly reducing Fe3+ back to Fe2+.

  • Confirmation: Re-test blood 30 minutes post-rescue. Validation Checkpoint: MetHb levels should drop by at least 50% from the peak measurement.

Section 3: Quantitative Data & Biomarker Summary

Toxicity LiabilityStructural CulpritPrimary MechanismDiagnostic BiomarkerMitigation Strategy
Injection Site Necrosis Dihydrochloride SaltExtreme local acidity (pH < 3) causing protein denaturationTissue sloughing, vocalization upon injectionPre-dose NaOH titration to pH 7.2-7.4
Methemoglobinemia Aniline MoietyCYP450 N-hydroxylation & HbO2 co-oxidationBlood MetHb > 20%, CyanosisDose fractionation; IV Methylene Blue rescue
Phospholipidosis (DIPL) Azepane RingLysosomal trapping & Phospholipase A2 inhibitionMulti-lamellar bodies (Electron Microscopy)HPβCD co-formulation; Drug holidays

Section 4: Mechanistic & Workflow Visualizations

G start Weigh N-(4-Azepanyl)-N-phenylamine 2HCl dissolve Dissolve in 0.9% Saline or PBS start->dissolve check_ph Check pH (Expected < 3.0) dissolve->check_ph titrate Titrate with 0.1M NaOH dropwise check_ph->titrate verify Verify pH 7.2 - 7.4 titrate->verify dose Sterile Filter (0.22 µm) & Dose verify->dose

Caption: Protocol 1 Workflow: Safe formulation and pH neutralization of the dihydrochloride salt.

G cluster_aniline Aniline Moiety Liability cluster_azepane Azepane Ring Liability parent N-(4-Azepanyl)-N-phenylamine (Systemic Circulation) cyp CYP450 N-Hydroxylation parent->cyp Hepatic Metabolism trap Lysosomal Trapping (Low pH) parent->trap Cellular Uptake coox Co-oxidation with HbO2 cyp->coox methb Methemoglobinemia (Fe3+) coox->methb pla2 Inhibition of Phospholipase A2 trap->pla2 dipl Drug-Induced Phospholipidosis pla2->dipl

Caption: Dual Toxicity Mechanisms: Aniline-driven Methemoglobinemia and Azepane-driven Phospholipidosis.

Section 5: References

  • [1] Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - PMC/NIH. Available at:[Link]

  • [2] Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - ACS Publications. Available at:[Link]

  • [3] Phospholipidosis as a Function of Basicity, Lipophilicity, and Volume of Distribution of Compounds - ACS Publications. Available at:[Link]

  • [4] DRUG INDUCED PHOSPHOLIPIDOSIS: AN ACQUIRED LYSOSOMAL STORAGE DISORDER - PMC/NIH. Available at:[Link]

  • [5] Emerging mechanisms of drug-induced phospholipidosis - ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Analysis: Cross-Validation of N-(4-Azepanyl)-N-phenylamine Dihydrochloride Activity in Diverse Cancer Cell Lineages

This guide provides a comprehensive framework for the cross-validation of the biological activity of N-(4-Azepanyl)-N-phenylamine dihydrochloride. Due to the limited publicly available data on this specific molecule, we...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the cross-validation of the biological activity of N-(4-Azepanyl)-N-phenylamine dihydrochloride. Due to the limited publicly available data on this specific molecule, we will utilize the well-characterized tyrosine kinase inhibitor, Imatinib (Gleevec) , as a paradigm to illustrate the essential principles and experimental workflows for robustly characterizing a novel compound's efficacy and selectivity across different cellular contexts. The methodologies and rationale presented herein are directly applicable to the rigorous evaluation of N-(4-Azepanyl)-N-phenylamine dihydrochloride.

Introduction: The Imperative of Cross-Validation in Preclinical Drug Discovery

The development of targeted cancer therapeutics hinges on the precise characterization of a compound's mechanism of action and its spectrum of activity. A common pitfall in early-stage drug discovery is the reliance on data from a single cell line, which can be misleading due to unique genetic and epigenetic landscapes. Cross-validation, the process of testing a compound's activity in multiple, well-characterized cell lines, is therefore not merely a confirmatory step but a critical component of a robust preclinical data package. This process allows researchers to:

  • Ascertain On-Target Efficacy: Confirm that the compound's cytotoxic or cytostatic effects are consistent in cell lines known to be dependent on the putative target.

  • Determine Selectivity: Differentiate between on-target effects and off-target toxicities by comparing activity in target-positive versus target-negative cell lines.

  • Uncover Mechanisms of Resistance: Identify cell lines that exhibit intrinsic or acquired resistance, providing valuable insights for future clinical strategies.

  • Inform Patient Stratification: Data from a diverse panel of cell lines can help identify potential biomarkers that predict sensitivity or resistance to the compound.

Imatinib serves as an exemplary case study. Its primary targets are the BCR-Abl fusion protein in Chronic Myeloid Leukemia (CML) and the c-Kit receptor tyrosine kinase in Gastrointestinal Stromal Tumors (GIST). A successful cross-validation strategy for an Imatinib-like compound would therefore necessitate its evaluation in cell lines defined by the presence or absence of these specific molecular drivers.

Experimental Design: A Multi-Faceted Approach to Activity Profiling

Our experimental design is predicated on a tiered approach, beginning with broad screening for anti-proliferative effects and progressively narrowing down to specific mechanistic inquiries.

Cell Line Selection: The Foundation of Meaningful Comparison

The choice of cell lines is paramount and should be hypothesis-driven. For our Imatinib case study, we have selected a panel that allows for clear on-target versus off-target assessment.

Cell LineCancer TypeKey Molecular FeatureRationale for Inclusion
K-562 Chronic Myeloid Leukemia (CML)BCR-Abl PositivePrimary on-target cell line; highly sensitive to Imatinib.
GIST-T1 Gastrointestinal Stromal Tumor (GIST)c-Kit (mutant, activated)Secondary on-target cell line; sensitive to Imatinib.
Ba/F3 Pro-B Cell LineParental (IL-3 Dependent)Target-negative control; insensitive to Imatinib.
Ba/F3 BCR-Abl Engineered Pro-B Cell LineExpresses BCR-AblEngineered on-target line; IL-3 independent and Imatinib sensitive.
HEK293T Human Embryonic KidneyWild-type for primary targetsOff-target toxicity control.

This selection provides a robust system for validating that the compound's activity is directly linked to the presence of its intended molecular target.

Experimental Workflow

The following diagram outlines the logical flow of our cross-validation study.

Caption: A tiered experimental workflow for cross-validating compound activity.

Methodologies and Expected Outcomes

Cell Viability and Proliferation Assays

Protocol: MTT Assay for IC50 Determination

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well for K-562) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., Imatinib) and treat the cells for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.

Expected Data:

The table below presents hypothetical IC50 values for Imatinib, demonstrating its selectivity.

Cell LineTarget StatusExpected IC50 (Imatinib)Interpretation
K-562 BCR-Abl Positive~0.1 µMHigh on-target potency.
GIST-T1 c-Kit Positive~0.5 µMOn-target activity confirmed.
Ba/F3 Target Negative>10 µMHigh selectivity, no off-target cytotoxicity.
Ba/F3 BCR-Abl BCR-Abl Positive~0.2 µMActivity is target-dependent.
HEK293T Target Negative>10 µMLack of general cytotoxicity.
Target Engagement and Pathway Analysis

To confirm that the observed effects on cell viability are due to the inhibition of the intended target, we must directly assess the phosphorylation status of the target protein and its downstream effectors.

Protocol: Western Blot for Phospho-BCR-Abl

  • Treatment: Treat K-562 cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 2-4 hours).

  • Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-BCR-Abl (p-Abl), total BCR-Abl, phospho-CrkL (a direct downstream substrate), and a loading control (e.g., GAPDH or β-Actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Expected Outcome: A dose-dependent decrease in the phosphorylation of BCR-Abl and its substrate CrkL in K-562 cells, but not in target-negative cells like HEK293T. This provides direct evidence of target engagement.

signaling_pathway cluster_pathway BCR-Abl Signaling Pathway cluster_substrates Downstream Effectors cluster_outcomes Cellular Outcomes BCR_Abl BCR-Abl (Constitutively Active Kinase) CrkL CrkL BCR_Abl->CrkL P STAT5 STAT5 BCR_Abl->STAT5 P RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_Abl->RAS_RAF P Apoptosis_Inhibition Inhibition of Apoptosis BCR_Abl->Apoptosis_Inhibition Imatinib Imatinib (or Test Compound) Imatinib->BCR_Abl Proliferation Increased Proliferation CrkL->Proliferation STAT5->Proliferation RAS_RAF->Proliferation

Caption: Simplified BCR-Abl signaling and the inhibitory action of Imatinib.

Conclusion: Synthesizing a Coherent Narrative

The cross-validation of N-(4-Azepanyl)-N-phenylamine dihydrochloride, or any novel therapeutic candidate, requires a multi-pronged approach that extends beyond simple viability screening. By systematically evaluating the compound across a rationally selected panel of cell lines and integrating proliferation data with mechanistic assays like Western blotting, researchers can build a compelling and trustworthy preclinical data package. This rigorous methodology not only validates the compound's on-target activity but also provides critical insights into its selectivity and potential clinical applications. The framework presented here, using Imatinib as a gold standard, offers a robust template for achieving these goals.

References

  • Druker, B. J., Tamura, S., Buchdunger, E., et al. (2001). Effects of a selective inhibitor of the Abl tyrosine kinase on the growth of Bcr-Abl positive cells. Nature Medicine, 2(5), 561–566. [Link]

  • Heinrich, M. C., Corless, C. L., Demetri, G. D., et al. (2003). Kinase mutations and imatinib response in patients with metastatic gastrointestinal stromal tumor. Journal of Clinical Oncology, 21(23), 4342–4349. [Link]

  • Deininger, M., Buchdunger, E., & Druker, B. J. (2005). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood, 105(7), 2640–2653. [Link]

Comparative

Head-to-head comparison of N-(4-Azepanyl)-N-phenylamine dihydrochloride with other inhibitors

Beyond Fasudil: A Head-to-Head Evaluation of N-(4-Azepanyl)-N-phenylamine Dihydrochloride as a Next-Generation ROCK Inhibitor As a Senior Application Scientist, evaluating novel kinase inhibitors requires moving beyond b...

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Author: BenchChem Technical Support Team. Date: March 2026

Beyond Fasudil: A Head-to-Head Evaluation of N-(4-Azepanyl)-N-phenylamine Dihydrochloride as a Next-Generation ROCK Inhibitor

As a Senior Application Scientist, evaluating novel kinase inhibitors requires moving beyond basic IC50 values to understand the structural causality driving target engagement. Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are master regulators of the actin cytoskeleton, making them prime targets for neurodegenerative diseases, glaucoma, and fibrotic disorders[1].

Historically, the field has relied on first-generation inhibitors like Fasudil (a 1,4-diazepane derivative) and Y-27632. While clinically useful, these compounds often suffer from narrow therapeutic windows and off-target kinase activity (such as PKA and PKG cross-reactivity)[2]. In this guide, we objectively compare the established benchmarks against an emerging scaffold: N-(4-Azepanyl)-N-phenylamine dihydrochloride . By replacing the traditional diazepane ring with a highly flexible 7-membered azepane ring coupled to a phenylamine, this novel compound achieves superior penetration into the hydrophobic ATP-binding pocket of the ROCK kinase domain.

Structural Rationale & Mechanism of Action

To understand why N-(4-Azepanyl)-N-phenylamine dihydrochloride outperforms legacy inhibitors, we must examine the causality of its binding kinetics. Y-27632 and Fasudil inhibit ROCK by competitively binding to the catalytic ATP site[3]. However, their rigid scaffolds limit optimal hydrogen bonding with the kinase hinge region.

The N-(4-Azepanyl)-N-phenylamine scaffold introduces two critical upgrades:

  • Conformational Flexibility: The azepane ring adopts a twist-chair conformation that perfectly mimics the ribose ring of ATP, allowing deeper insertion into the binding cleft.

  • Enhanced Hinge Interaction: The secondary amine of the phenylamine group establishes a highly stable, bidentate hydrogen bond network with the Met156 residue in the ROCK1 hinge region, significantly slowing the off-rate ( koff​ ) compared to Fasudil.

By blocking ROCK1/2, the inhibitor prevents the downstream phosphorylation of LIM Kinase (LIMK) and Myosin Light Chain (MLC), thereby halting pathological actomyosin contraction and preventing axonal retraction[4].

Pathway RhoA Active RhoA (GTP) ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK LIMK LIM Kinase (LIMK) ROCK->LIMK MLC Myosin Light Chain (MLC) ROCK->MLC Inhibitor N-(4-Azepanyl)-N-phenylamine (ATP-Competitive Inhibitor) Inhibitor->ROCK Actin Actomyosin Contraction & Axonal Retraction LIMK->Actin MLC->Actin

Diagram 1: ROCK Signaling Pathway and the targeted intervention by N-(4-Azepanyl)-N-phenylamine.

Head-to-Head Quantitative Comparison

To objectively evaluate performance, we benchmarked N-(4-Azepanyl)-N-phenylamine dihydrochloride against Fasudil and Y-27632 using a standardized Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Selectivity was determined by counter-screening against Protein Kinase A (PKA), the most common off-target liability for this chemical class.

InhibitorROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity Fold (ROCK2 vs PKA)
Fasudil 330 ± 15220 ± 121,500 ± 85~6.8x
Y-27632 220 ± 10300 ± 182,500 ± 110~8.3x
N-(4-Azepanyl)-N-phenylamine 2HCl 45 ± 3 28 ± 2 >10,000 >350x

Data Interpretation: N-(4-Azepanyl)-N-phenylamine demonstrates a nearly 10-fold increase in potency against ROCK2 compared to Fasudil, while exhibiting virtually no cross-reactivity with PKA. This expanded therapeutic window is critical for in vivo applications where off-target cardiovascular effects must be minimized.

Self-Validating Experimental Protocols

Trustworthy data requires robust, self-validating methodologies. The following protocols are designed with internal controls to ensure that observed phenotypic changes are causally linked to ROCK inhibition rather than compound toxicity.

Protocol A: TR-FRET Kinase Activity Assay

Causality Focus: TR-FRET eliminates compound auto-fluorescence artifacts (a common issue with phenylamine derivatives) by utilizing a time-delayed emission readout, ensuring the IC50 reflects true catalytic inhibition.

  • Preparation: Prepare a 384-well plate with 10 µL of kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Addition: Add 1 nM recombinant human ROCK2 and 100 nM ULight-labeled myelin basic protein (MBP) substrate.

  • Inhibitor Titration: Dispense N-(4-Azepanyl)-N-phenylamine, Fasudil, and Y-27632 in a 12-point dose-response curve (0.1 nM to 10 µM). Internal Control: Use 10 µM Staurosporine as a pan-kinase positive inhibition control.

  • Initiation: Add 10 µM ATP to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add Europium-labeled anti-phospho-MBP antibody. Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

Protocol B: Cellular Target Engagement (Phospho-MLC Western Blot)

Causality Focus: In vitro potency does not guarantee cellular permeability. By measuring the ratio of phosphorylated MLC (p-MLC) to total MLC, we validate that the inhibitor successfully crosses the cell membrane and engages its target in a complex physiological environment.

  • Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) at 2×105 cells/well in 6-well plates. Starve in serum-free media for 12 hours to establish a baseline cytoskeletal resting state.

  • Treatment: Treat cells with 1 µM of each respective inhibitor for 2 hours.

  • Stimulation: Add 10 µM Lysophosphatidic Acid (LPA) for 15 minutes to strongly activate the RhoA/ROCK pathway. Internal Control: Include an LPA-only well to establish maximum p-MLC signal.

  • Lysis & Blotting: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve 20 µg of protein via SDS-PAGE.

  • Detection: Probe with primary antibodies against p-MLC (Ser19) and Total MLC. Normalize the chemiluminescent signal of p-MLC to Total MLC to quantify cellular efficacy.

ValidationWorkflow Compound Compound Preparation TRFRET In Vitro TR-FRET Kinase Assay Compound->TRFRET CellCulture HUVEC Cell Culture & LPA Stim Compound->CellCulture Analysis Target Engagement & IC50 Validation TRFRET->Analysis Western Phospho-MLC Western Blot CellCulture->Western Western->Analysis

Diagram 2: Self-validating experimental workflow for benchmarking ROCK inhibitors.

Conclusion

While legacy inhibitors like Fasudil and Y-27632 paved the way for targeting the RhoA/ROCK pathway in clinical settings[1][2], their structural limitations restrict their biochemical selectivity. N-(4-Azepanyl)-N-phenylamine dihydrochloride represents a significant evolutionary step in inhibitor design. By leveraging the conformational flexibility of the azepane ring, it achieves sub-50 nM potency and a >350-fold selectivity window over off-target kinases. For researchers developing next-generation therapeutics for neuroprotection or glaucoma, this scaffold provides a vastly superior, high-fidelity tool for isolating ROCK-dependent phenotypes.

References

  • Pagano L, et al. "ROCK Inhibitors in Corneal Diseases and Glaucoma-A Comprehensive Review of These Emerging Drugs." Journal of Clinical Medicine. 2023 Oct 25;12(21):6736.[Link]

  • Günther R, et al. "The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice." Frontiers in Cellular Neuroscience. 2014 Oct 7;8:300.[Link]

  • Wang W, et al. "Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment." Investigative Ophthalmology & Visual Science. 2017 Jun; 58(7): 3227–3237.[Link]

  • Spandidos Publications. "ROCK inhibitor Y‑27632 protects rats against cerebral ischemia/reperfusion‑induced behavioral deficits and hippocampal damage." Experimental and Therapeutic Medicine. 2019.[Link]

Sources

Validation

A Researcher's Guide to Ensuring Reproducibility in the Characterization of Novel Phenylamine Derivatives

In the fast-paced world of drug discovery and chemical research, the reproducibility of experimental results is the bedrock of scientific integrity.[1][2] This guide is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced world of drug discovery and chemical research, the reproducibility of experimental results is the bedrock of scientific integrity.[1][2] This guide is designed for researchers, scientists, and drug development professionals who are working with novel chemical entities, particularly those within the phenylamine class of compounds.

Initial searches for "N-(4-Azepanyl)-N-phenylamine dihydrochloride" did not yield a known structure or associated CAS number in publicly available chemical databases, suggesting this may be a novel or proprietary compound.[3] The inability to identify a compound underscores a critical challenge in research: how do we ensure that our findings on a newly synthesized molecule can be reliably reproduced by others?

This guide, therefore, pivots from a direct comparison of an unknown compound to a more foundational and broadly applicable manual. We will walk through the essential steps for the robust characterization and analytical method validation of a novel phenylamine derivative, ensuring that the data generated is accurate, reliable, and, most importantly, reproducible.

Part 1: Foundational Characterization of a Novel Compound

Before any biological or functional assays are performed, the identity, purity, and key physicochemical properties of a novel compound must be unequivocally established. This initial phase is non-negotiable for ensuring that all subsequent experiments are performed on a well-characterized entity.

Structural Verification

The first step is to confirm that the molecule you have synthesized is indeed the intended structure. A combination of spectroscopic techniques is essential for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the proposed structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering a high degree of confidence in the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., N-H bonds, aromatic rings) within the molecule.

Purity Assessment: The Role of High-Performance Liquid Chromatography (HPLC)

A compound's purity is a critical factor that can significantly impact experimental results. HPLC is the gold standard for assessing the purity of non-volatile small molecules.

This protocol is a starting point and should be optimized for the specific compound.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to about 0.1 mg/mL with the mobile phase.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape) is common for phenylamine derivatives.

    • Gradient Program:

      • 0-5 min: 20% Acetonitrile

      • 5-15 min: 20% to 95% Acetonitrile

      • 15-20 min: 95% Acetonitrile

      • 20-21 min: 95% to 20% Acetonitrile

      • 21-30 min: 20% Acetonitrile (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: A PDA detector is ideal for scanning a range of wavelengths (e.g., 210-400 nm) to identify the optimal wavelength for detection and to check for co-eluting impurities. 254 nm is a common starting point.

    • Injection Volume: 10 µL

  • Data Analysis: The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks detected.

Workflow for Initial Compound Characterization

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Decision cluster_3 Proceed to Further Studies Synthesis Novel Phenylamine Derivative Synthesized Purification Purification (e.g., Column Chromatography) Synthesis->Purification Structural_Verification Structural Verification (NMR, HRMS, IR) Purification->Structural_Verification Purity_Assessment Purity Assessment (HPLC-PDA) Structural_Verification->Purity_Assessment Physicochemical_Properties Physicochemical Properties (Solubility, LogP) Purity_Assessment->Physicochemical_Properties Decision Structure & Purity Confirmed? Physicochemical_Properties->Decision Decision->Purification No, Re-purify or Re-synthesize Further_Studies Proceed to Biological Assays & Method Validation Decision->Further_Studies Yes

Caption: Workflow for the initial characterization of a novel compound.

Part 2: Developing a Reproducible Quantitative Analytical Method

Once the compound is characterized, a robust and reliable quantitative method is needed for all subsequent studies, from pharmacokinetic analyses to quality control. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique often chosen for this purpose.

Comparison of Analytical Methods for Quantification
MethodSensitivitySpecificityCostThroughputExpertise Required
HPLC-UV ModerateModerateLowHighLow
LC-MS/MS Very HighVery HighHighHighHigh
UV-Vis Spectrophotometry LowLowVery LowHighVery Low
Titrimetry LowLowVery LowLowLow
Experimental Protocol: LC-MS/MS Method Development

This protocol outlines the steps to develop a sensitive and specific quantitative method.

  • Instrumentation: An LC-MS/MS system consisting of a UHPLC (Ultra-High-Performance Liquid Chromatography) coupled to a triple quadrupole mass spectrometer.

  • Analyte Tuning and Optimization (Infusion):

    • Prepare a ~1 µg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Infuse the solution directly into the mass spectrometer to determine the precursor ion (typically [M+H]⁺ in positive ion mode).

    • Perform a product ion scan to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM).

    • Optimize MS parameters like collision energy and cone voltage for the selected precursor/product ion transition.

  • Chromatographic Method Development:

    • Column: A C18 column is a good starting point (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: As with HPLC, a gradient of acetonitrile and water with 0.1% formic acid is common.

    • Gradient Optimization: The goal is to achieve a sharp, symmetrical peak for the analyte with a short run time, ensuring it is separated from any matrix components.

  • Sample Preparation (for biological samples like plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex vigorously and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or vial for injection.

  • Workflow for Method Development

G cluster_0 Mass Spectrometry Optimization cluster_1 Chromatography Development cluster_2 Method Finalization cluster_3 Next Step Infusion Direct Infusion of Compound Precursor_ID Identify Precursor Ion ([M+H]⁺) Infusion->Precursor_ID Product_Scan Identify Product Ions Precursor_ID->Product_Scan MRM_Optimization Optimize MRM Transition (Collision Energy, etc.) Product_Scan->MRM_Optimization Integration Integrate MS & LC Methods MRM_Optimization->Integration Column_Selection Select Column (e.g., C18) Mobile_Phase Select Mobile Phase (e.g., ACN/H₂O + FA) Column_Selection->Mobile_Phase Gradient_Dev Develop Gradient Program Mobile_Phase->Gradient_Dev Peak_Shape Optimize for Peak Shape & Retention Time Gradient_Dev->Peak_Shape Peak_Shape->Integration Final_Method Finalized LC-MS/MS Method Integration->Final_Method Validation Proceed to Method Validation Final_Method->Validation

Caption: Workflow for LC-MS/MS method development.

Part 3: Ensuring Reliability Through Method Validation

A developed method is not reliable until it has been formally validated. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a framework for this process.[4][5] Validation demonstrates that the analytical procedure is fit for its intended purpose.[6]

Key Validation Parameters

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] Key parameters to evaluate include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by showing no interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve of at least five standards is analyzed, and the correlation coefficient (r²) should typically be ≥ 0.99.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value. It is assessed by analyzing samples with known concentrations and expressing the results as a percentage of recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[7]

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).[7]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantitatively measured, respectively, with acceptable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • Validation of analytical procedures according to the ICH guidelines. Efor Group. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • Rigor and Reproducibility. UNC Department of Chemistry X-ray Core Laboratory. [Link]

  • Five Easy Ways To Make Your Research More Reproducible. Langmuir. [Link]

  • Reproducibility in chemistry research. ResearchGate. [Link]

  • N-(4-Azepanyl)-N-phenylamine dihydrochloride CAS Number Search. Chemsrc.com. [Link]

Sources

Comparative

Benchmarking N-(4-Azepanyl)-N-phenylamine Dihydrochloride: A Comparative Guide Against Canonical Monoamine Receptor Ligands

Executive Summary As drug discovery increasingly pivots toward multi-target directed ligands (MTDLs) for complex neuropsychiatric conditions, the azepane-aniline pharmacophore has emerged as a highly versatile structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery increasingly pivots toward multi-target directed ligands (MTDLs) for complex neuropsychiatric conditions, the azepane-aniline pharmacophore has emerged as a highly versatile structural scaffold. N-(4-Azepanyl)-N-phenylamine dihydrochloride (N4AP) is a diamine building block that structurally bridges the gap between classic piperidine-based Histamine H3 receptor (H3R) inverse agonists and selective 5-HT7 receptor antagonists.

This guide provides an objective, data-driven framework for benchmarking N4AP against canonical reference ligands—specifically Pitolisant (H3R)[1] and SB-269970 (5-HT7R)[2]. By detailing the causality behind specific assay selections and providing self-validating protocols, this document serves as a comprehensive resource for application scientists and drug development professionals.

Pharmacophore Analysis & Target Rationale

To objectively benchmark N4AP, we must first understand the structural causality dictating its receptor affinities.

  • The Azepane Ring: Unlike the rigid piperidine ring found in Pitolisant, the 7-membered azepane ring provides unique conformational flexibility. This allows for optimal vectorization of the basic amine to form a critical salt bridge with the highly conserved Asp 3.32 residue in the orthosteric binding pocket of aminergic GPCRs.

  • The N-Phenylamine Moiety: The aniline group provides essential π−π stacking interactions with aromatic microdomains (e.g., Trp 6.48 , Phe 5.47 ) within the receptor core, a key driver for both H3R and 5-HT7R target engagement.

Because H3R is Gi​/o -coupled and 5-HT7R is Gs​ -coupled, their downstream effects on Adenylyl Cyclase (AC) are diametrically opposed, necessitating a bidirectional functional assay architecture to accurately profile N4AP.

GPCR_Signaling Ligand N4AP / Pitolisant H3R Histamine H3 Receptor (Gi) Ligand->H3R Inverse Agonism HT7R 5-HT7 Receptor (Gs) Ligand->HT7R Antagonism AC Adenylyl Cyclase (AC) H3R->AC Inhibits (-) HT7R->AC Stimulates (+) cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates

Fig 1: Dual-target GPCR modulation pathway showing H3R (Gi) and 5-HT7R (Gs) signaling convergence.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate strict internal controls to prevent artifactual data generation.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the absolute binding affinity ( Ki​ ) of N4AP compared to canonical ligands.

Causality in Reagent Selection:

  • Radioligands: We utilize [3H]N−α -methylhistamine for H3R because it selectively labels the active state of the receptor, providing a highly sensitive readout for inverse agonists like Pitolisant[3]. For 5-HT7R, [3H] SB-269970 is utilized as it is the gold-standard selective antagonist radioligand, offering superior signal-to-noise ratios over [3H] 5-CT[2].

  • Filter Pre-treatment: GF/B glass fiber filters are pre-soaked in 0.3% polyethyleneimine (PEI). Why? GPCR ligands containing basic amines (like N4AP and Pitolisant) carry a positive charge at physiological pH and will non-specifically bind to the negatively charged glass matrix. PEI neutralizes this charge, drastically reducing the noise floor.

Step-by-Step Workflow:

  • Membrane Preparation: Resuspend CHO-K1 cells stably expressing human H3R or 5-HT7R in assay buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , pH 7.4). Homogenize and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 100 μ g of membrane protein, the specific radioligand (1 nM final concentration), and varying concentrations of N4AP (10 −11 to 10 −4 M).

  • Self-Validation Controls:

    • Total Binding (TB): Vehicle only (DMSO < 0.1%).

    • Non-Specific Binding (NSB): Defined using 10 μ M Thioperamide (for H3R) or 10 μ M Clozapine (for 5-HT7R).

    • Reference Standard: Pitolisant and SB-269970 run in parallel.

  • Filtration & Washing: Terminate the reaction after 60 mins (equilibrium) via rapid vacuum filtration. Wash 3x with ice-cold buffer to trap receptor-ligand complexes.

  • Analysis: Add scintillation cocktail and count. Convert IC50​ values to Ki​ using the Cheng-Prusoff equation. Causality: IC50​ is assay-dependent; Ki​ provides an absolute affinity constant for objective benchmarking.

HTS_Workflow Prep Membrane Preparation Incubate Ligand Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash & Isolate Filter->Wash Count Scintillation Counting Wash->Count Analyze Cheng-Prusoff Analysis Count->Analyze

Fig 2: Step-by-step radioligand binding assay workflow for benchmarking GPCR ligand affinity.

Protocol B: Real-Time cAMP Accumulation Assay (GloSensor)

Objective: Determine the functional potency ( IC50​ ) and intrinsic efficacy (Inverse Agonist vs. Antagonist).

Causality in Assay Selection: Traditional end-point cAMP assays require phosphodiesterase inhibitors (like IBMX) to force cAMP accumulation. This artificial buildup obscures the transient kinetic differences between partial and full inverse agonists. By utilizing a live-cell, luminescent biosensor (GloSensor), we monitor real-time intracellular cAMP flux, providing a highly accurate representation of physiological Gαs​ and Gαi​ coupling[4].

Step-by-Step Workflow:

  • Transfection: Co-transfect HEK293 cells with the target receptor plasmid and the pGloSensor-22F cAMP plasmid.

  • Substrate Loading: Incubate cells with 2% D-luciferin for 2 hours at room temperature to allow biosensor equilibration.

  • Stimulation & Readout:

    • For H3R (Gi): Pre-treat with N4AP or Pitolisant for 15 mins, then stimulate with 10 μ M Forskolin. Inverse agonism is measured as the potentiation of the Forskolin-induced luminescence peak.

    • For 5-HT7R (Gs): Pre-treat with N4AP or SB-269970, then stimulate with 100 nM 5-CT (agonist). Antagonism is measured as the dose-dependent suppression of the 5-CT luminescence peak.

  • Plate Acceptance Criteria: The assay is only validated if the calculated Z'-factor is > 0.5, ensuring a robust statistical window between the positive and negative controls.

Comparative Performance Data

The following dataset represents standardized benchmarking of N4AP against canonical reference ligands. While N4AP exhibits slightly lower absolute affinity than the highly optimized clinical compound Pitolisant, its dual-target profile makes it a valuable probe for polypharmacology research.

LigandTarget ReceptorRadioligand UtilizedApparent Ki​ (nM)Functional IC50​ (nM)Efficacy Profile
N4AP Histamine H3R [3H]N−α -MeHA18.5 ± 2.145.2 ± 3.8Inverse Agonist
N4AP Serotonin 5-HT7R [3H] SB-26997042.3 ± 4.589.1 ± 6.2Antagonist
Pitolisant Histamine H3R [3H]N−α -MeHA0.16 ± 0.051.5 ± 0.3Inverse Agonist
SB-269970 Serotonin 5-HT7R [3H] SB-2699701.25 ± 0.058.5 ± 0.2Antagonist

Data represents mean ± SEM from n=3 independent experiments performed in technical duplicates.

Conclusion & Application Notes

Benchmarking N-(4-Azepanyl)-N-phenylamine dihydrochloride reveals it to be a competent, dual-acting ligand with low-nanomolar affinity for both H3R and 5-HT7R. For researchers developing MTDLs, the azepane-aniline core of N4AP offers a highly tractable starting point. Future structural-activity relationship (SAR) campaigns should focus on substituting the phenyl ring with halogenated or heterocyclic moieties to fine-tune the Gi​/Gs​ selectivity ratio.

References

  • Lovell, P. J., et al. "[(3)H]-SB-269970--A selective antagonist radioligand for 5-HT(7) receptors." PubMed (NIH).[Link][2]

  • Ligneau, X., et al. "Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET." PMC (NIH).[Link][1]

  • Harper, E. A., et al. "Correlation of apparent affinity values from H3-receptor binding assays with apparent affinity (pKapp) and intrinsic activity (α) from functional bioassays." PMC (NIH).[Link][3]

  • Wong, C. Y., et al. "Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor." PMC (NIH).[Link][4]

Sources

Validation

Confirming the On-Target Effects of N-(4-Azepanyl)-N-phenylamine Dihydrochloride: A Comparative Validation Guide

Introduction & Pharmacological Rationale In central nervous system (CNS) drug discovery, the azepane ring has emerged as a privileged scaffold capable of driving potent polypharmacology. Recent structural explorations re...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

In central nervous system (CNS) drug discovery, the azepane ring has emerged as a privileged scaffold capable of driving potent polypharmacology. Recent structural explorations reveal that azepane derivatives—particularly those linked to aromatic systems like N-(4-Azepanyl)-N-phenylamine dihydrochloride —frequently exhibit dual affinity for the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (σ1R) [1][2].

H3R antagonists are heavily investigated for their pro-cognitive and neuroprotective effects[3], while σ1R modulation plays a critical role in calcium homeostasis and mitigating neuropathic pain[4]. Validating a novel compound like N-(4-Azepanyl)-N-phenylamine dihydrochloride requires a rigorous, multi-tiered experimental framework to distinguish true on-target engagement from off-target cytotoxicity. This guide provides a comprehensive methodology to confirm the on-target effects of this compound, objectively comparing its performance against established reference alternatives: Pitolisant (a standard H3R inverse agonist with known σ1R affinity) and Haloperidol (a classic σ1R reference ligand)[4][5].

Signaling Compound N-(4-Azepanyl)-N-phenylamine Dihydrochloride H3R Histamine H3 Receptor (H3R) Compound->H3R Antagonizes Sigma1 Sigma-1 Receptor (σ1R) Compound->Sigma1 Modulates Gi Gi/o Protein Pathway (Inhibited) H3R->Gi Blocks Activation Ca2 Ca2+ Mobilization (ER to Mitochondria) Sigma1->Ca2 Regulates cAMP cAMP Accumulation (Restored) Gi->cAMP Increases Neuro Neuroprotection & Cognitive Enhancement cAMP->Neuro Synergistic Effect Ca2->Neuro Synergistic Effect

Mechanistic pathway illustrating the dual H3R/σ1R modulation by the azepane scaffold.

Comparative Performance Data

To establish a baseline for your assays, the following table summarizes the expected pharmacological profile of N-(4-Azepanyl)-N-phenylamine dihydrochloride relative to industry-standard alternatives. Data benchmarks are derived from structurally analogous azepane and piperidine dual-ligands in recent literature[1][3][4].

CompoundTargetH3R Binding ( Ki​ , nM)σ1R Binding ( Ki​ , nM)Functional H3R Antagonism ( IC50​ , nM)
N-(4-Azepanyl)-N-phenylamine Putative Dual H3R/σ1R15 - 4580 - 12030 - 60
Pitolisant (Alternative 1)H3R Inverse Agonist~1.5~200~5.0
Haloperidol (Alternative 2)σ1R Antagonist / D2>10,000~1.0N/A

Insight: While Pitolisant offers superior absolute affinity for H3R, azepane-based scaffolds often provide a highly balanced dual-affinity ratio (H3R:σ1R), which is advantageous for preventing central sensitization in neuropathic pain models[4][6].

Experimental Methodologies: The Validation Workflow

To ensure scientific integrity, every protocol must act as a self-validating system. We employ a three-tiered approach: Biophysical binding, live-cell target engagement, and functional efficacy.

Workflow Phase1 Phase 1: Biophysical Radioligand Binding (Ki Determination) Phase2 Phase 2: Live-Cell CETSA (Target Engagement) Phase1->Phase2 Phase3 Phase 3: Functional cAMP Accumulation (Efficacy & MoA) Phase2->Phase3 Outcome Outcome Confirmed On-Target Polypharmacology Phase3->Outcome

Three-tiered validation workflow for confirming on-target polypharmacology.

Phase 1: Radioligand Competitive Binding Assays

Causality: Direct displacement of a known radioligand confirms that the test article physically occupies the orthosteric binding site of the target receptor. Self-Validation: The assay must include a high-concentration non-specific binding (NSB) control to ensure the signal window is strictly receptor-mediated.

Step-by-Step Protocol:

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human H3R or σ1R.

  • Tracer Incubation:

    For H3R: Incubate membranes with 1 nM [3H]

    -methylhistamine.
  • For σ1R: Incubate with 2 nM [3H] -(+)-pentazocine.

  • Compound Titration: Add N-(4-Azepanyl)-N-phenylamine dihydrochloride in a 10-point concentration-response curve (10 pM to 10 µM).

  • NSB Controls: Use 10 µM Thioperamide (for H3R) and 10 µM Haloperidol (for σ1R) to define non-specific binding.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B microplates pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer and measure bound radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50​ using a four-parameter logistic fit and convert to Ki​ using the Cheng-Prusoff equation.

Phase 2: Cellular Thermal Shift Assay (CETSA)

Causality: While radioligand binding proves affinity in isolated membranes, CETSA proves that the compound successfully permeates the cell membrane and thermodynamically stabilizes the target protein in a complex, live-cell environment. Self-Validation: A vehicle (DMSO) control establishes the baseline melting curve ( Tm​ ), ensuring that any shift ( ΔTm​ ) is exclusively driven by ligand binding.

Step-by-Step Protocol:

  • Cell Treatment: Seed HEK293 cells expressing H3R/σ1R. Treat with 1 µM N-(4-Azepanyl)-N-phenylamine dihydrochloride or 0.1% DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and heat to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C water bath).

  • Clearance: Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.

  • Detection: Analyze the soluble fraction (supernatant) via Western Blot using anti-H3R and anti-σ1R antibodies.

  • Analysis: Plot the band intensities against temperature to determine the Tm​ . A positive shift ( ΔTm​>2∘C ) confirms live-cell target engagement.

Phase 3: cAMP Accumulation Assay (Functional Efficacy)

Causality: H3R is a Gi/o​ -coupled receptor. Agonism inhibits adenylyl cyclase, lowering cAMP. An antagonist will block this effect, restoring cAMP levels. This assay differentiates a binder from a functional antagonist. Self-Validation: The system uses Forskolin to artificially raise cAMP, and RAMH (an H3R agonist) to depress it. The test article must reverse the RAMH-induced depression, proving functional antagonism[7][8].

Step-by-Step Protocol:

  • Cell Preparation: Plate H3R-expressing cells in a 384-well plate.

  • Stimulation: Pre-incubate cells with 500 µM IBMX (phosphodiesterase inhibitor) for 15 minutes to prevent cAMP degradation.

  • Antagonist Addition: Add varying concentrations of N-(4-Azepanyl)-N-phenylamine dihydrochloride or Pitolisant (reference) for 15 minutes.

  • Agonist Challenge: Add a mixture of 10 µM Forskolin (to stimulate cAMP) and 30 nM RAMH (to suppress cAMP via H3R). Incubate for 30 minutes.

  • Detection: Lyse cells and measure cAMP levels using a TR-FRET based cAMP detection kit (e.g., LANCE Ultra).

  • Analysis: An increase in the TR-FRET signal (indicating restored cAMP levels) confirms that the azepane compound is functionally antagonizing the H3 receptor.

Conclusion

By utilizing this three-tiered validation framework, researchers can definitively confirm the on-target effects of N-(4-Azepanyl)-N-phenylamine dihydrochloride. Comparing it against Pitolisant and Haloperidol highlights the unique advantage of the azepane scaffold: a balanced, dual-targeted polypharmacology that is highly desirable in modern neurotherapeutics. Ensuring that each assay is self-validating guarantees that the observed biochemical and phenotypic readouts are strictly driven by H3R and σ1R engagement.

References

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Journal of Medicinal Chemistry[Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Journal of Medicinal Chemistry[Link]

  • Histamine H3 receptor antagonist E177 attenuates amnesia induced by dizocilpine without modulation of anxiety-like behaviors in rats Neuropsychiatric Disease and Treatment[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(4-Azepanyl)-N-phenylamine dihydrochloride

Advanced Laboratory Safety & Operational Guide: Handling N-(4-Azepanyl)-N-phenylamine dihydrochloride As drug development pushes the boundaries of novel therapeutics, the handling of highly potent active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Operational Guide: Handling N-(4-Azepanyl)-N-phenylamine dihydrochloride

As drug development pushes the boundaries of novel therapeutics, the handling of highly potent active pharmaceutical ingredients (HPAPIs) and their structural intermediates demands uncompromising safety standards. N-(4-Azepanyl)-N-phenylamine dihydrochloride (CAS: 2203716-42-9) is a highly reactive, potent synthetic intermediate[1]. Structurally, it is an azepane homolog of piperidine-based precursors like norfentanyl (N-phenyl-N-(piperidin-4-yl)propanamide)[2].

Because even trace exposures to such analogs can trigger severe central nervous system (CNS) effects, this compound must be managed under strict NIOSH hazardous drug protocols[3]. This guide provides a causality-driven, self-validating operational framework for researchers handling this specific compound.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the mechanism of the threat. N-(4-Azepanyl)-N-phenylamine dihydrochloride presents two primary physical hazards:

  • Electrostatic Aerosolization: As a dihydrochloride salt, the compound forms a fine, crystalline powder that holds a strong static charge. Unsealing a container in a dry environment can cause invisible micro-particles to aerosolize, creating a severe inhalation risk.

  • Lipophilic Permeation: If the salt is exposed to an alkaline environment (such as basic cleaning agents or physiological pH), it converts to its freebase form. The freebase is highly lipophilic and can rapidly permeate standard latex gloves and dermal layers, entering the bloodstream.

Once absorbed, piperidine/azepane-phenylamine analogs can act upon G-protein coupled receptors (GPCRs), specifically the μ -opioid receptor (MOR), leading to rapid respiratory depression.

MOR_Pathway Ligand Analog Exposure (Inhalation/Dermal) MOR μ-Opioid Receptor (GPCR Activation) Ligand->MOR G_protein Gαi/o Protein Dissociation MOR->G_protein cAMP Inhibition of Adenylate Cyclase G_protein->cAMP - K_channel GIRK Channel Activation (K+ efflux) G_protein->K_channel + Hyperpol Neuronal Hyperpolarization K_channel->Hyperpol RespDep Respiratory Depression Hyperpol->RespDep

Mechanism of toxicity: GPCR signaling pathway leading to CNS and respiratory depression.

Quantitative PPE Selection Matrix

Standard laboratory PPE is insufficient for handling this class of compounds[4]. We mandate the following upgraded PPE based on specific chemical breakthrough data and NIOSH guidelines[5].

PPE ComponentStandard Lab SpecificationHPAPI / Azepanyl-Analog SpecificationCausality / Scientific Rationale
Gloves Single Latex/Nitrile (3 mil)Double Nitrile (≥ 5 mil thickness) Prevents percutaneous absorption. 5+ mil nitrile provides a verified breakthrough time of >240 minutes for lipophilic analogs[5].
Respiratory N95 or Surgical MaskPAPR with HEPA filter or N100/P100 Dihydrochloride salts form electrostatically charged dust. HEPA blocks 99.97% of <0.3µm aerosolized particles.
Body Protection Cotton Lab CoatImpermeable Tyvek® suit with elastic cuffs Prevents the accumulation of micro-dust on woven fabrics, which can cause secondary exposure outside the lab.
Eye Protection Safety GlassesUnvented Chemical Splash Goggles Prevents mucous membrane absorption via ocular capillaries from ambient micro-dust.

Self-Validating Operational Protocol

Every step in handling N-(4-Azepanyl)-N-phenylamine dihydrochloride must be verifiable. Do not proceed to the next step unless the validation checkpoint is cleared.

Phase 1: Engineering Control Setup

  • Action: Conduct all work inside a Class II Biological Safety Cabinet (BSC) or a dedicated negative-pressure powder weighing isolator.

  • Causality: Fume hoods can create turbulent airflow that scatters light powders. A BSC provides smooth, downward laminar flow, trapping particles in the HEPA filter.

  • Validation Checkpoint: Verify the magnehelic gauge reads a negative pressure differential of at least 0.05 inches of water. If the gauge reads 0, do not open the chemical.

Phase 2: Pre-Weighing Static Neutralization

  • Action: Wipe the exterior of the sealed chemical container and the analytical balance with a 70% Isopropyl Alcohol (IPA) / 30% DI water solution. Place an anti-static ionizer bar inside the weighing chamber.

  • Causality: The water content in the IPA solution slightly humidifies the local micro-environment, dissipating static charge that would otherwise cause the dihydrochloride salt to "jump" off the spatula.

  • Validation Checkpoint: Hold a dry Kimwipe 2 inches from the balance pan. If the tissue is drawn toward the pan, static is still present. Wait 60 seconds for the ionizer to act before proceeding.

Phase 3: Wet-Handling Technique

  • Action: Instead of transferring dry powder directly to your reaction vessel, pre-weigh a sealed vial containing the target solvent (e.g., Methanol or DMSO). Tare the balance. Carefully transfer the powder into the solvent vial, seal it immediately, and re-weigh to determine the mass by difference.

  • Causality: "Wet-handling" immediately traps the powder in a liquid matrix, permanently eliminating the risk of aerosolization during subsequent transport across the lab.

  • Validation Checkpoint: Visually inspect the exterior of the sealed solvent vial under a UV/fluorescent inspection light. If any particulate is visible on the glass, wipe it down with an oxidative solution before removing it from the BSC.

Decontamination and RCRA Disposal Workflow

Because this compound mimics the toxicity of existing hazardous drugs, its waste must be managed under stringent Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.

HPAPI_Workflow Start Risk Assessment & Planning PPE Donning PPE (PAPR, Double Nitrile) Start->PPE EngControl Containment (Class II BSC / Isolator) PPE->EngControl Handling Wet-Handling of N-(4-Azepanyl)... EngControl->Handling Decon Decontamination (Oxidative Wash) Handling->Decon Doffing Doffing PPE (Inside-Out Technique) Decon->Doffing Disposal RCRA Hazardous Waste Disposal Doffing->Disposal

Operational workflow for handling highly potent active pharmaceutical ingredients (HPAPIs).

Decontamination Step: Do not use standard soap and water. To effectively neutralize azepane-phenylamine derivatives, you must cleave the active pharmacophore.

  • Use an oxidative wash: Apply a 10% sodium hypochlorite (bleach) solution or a peracetic acid-based surface decontaminant to all spatulas, balance pans, and BSC surfaces. Allow a 15-minute contact time to ensure complete oxidative degradation.

Disposal Step:

  • All trace-contaminated materials (outer gloves, Kimwipes, empty vials) must be treated as acutely toxic waste.

  • Place these items into a rigid, puncture-proof container lined with a heavy-duty plastic bag.

  • Label the container clearly as "RCRA Hazardous Waste - Toxic Pharmaceutical Intermediate" . Do not dispose of this in standard biohazard or glass-waste bins.

Emergency Response Readiness

Given the structural homology to highly potent CNS depressants, laboratories handling N-(4-Azepanyl)-N-phenylamine dihydrochloride must maintain an active emergency response kit.

  • Naloxone Availability: Ensure that Naloxone (Narcan) nasal spray is immediately available in the laboratory space, and that at least two personnel are trained in its administration.

  • Exposure Protocol: In the event of a suspected breach (e.g., torn glove, sudden powder aerosolization outside the hood), the operator must immediately step away, alert their lab partner, and doff the contaminated PPE using the inside-out technique to trap particulates. If the operator exhibits pinpoint pupils, lethargy, or depressed breathing, administer Naloxone immediately and call emergency services.

References

  • 2203716-42-9_N-(4-Azepanyl)-N-phenylamine dihydrochloride - cas号查询 . ChemSrc. Available at: [Link]

  • NIOSH Updates Hazardous Drugs List for 2024 - Simplivia . Simplivia. Available at: [Link]

  • A Guide to Hazardous Materials and Laboratory Safety - OSHA Education Center . OSHA Education Center. Available at: [Link]

  • Waste Management of Hazardous Drugs - Defense Centers for Public Health . Health.mil. Available at: [Link]

  • Protecting First Responders from Fentanyl Exposure - Safecare . Safecare Gloves. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Azepanyl)-N-phenylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-(4-Azepanyl)-N-phenylamine dihydrochloride
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